Tyrosylleucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJLPRZGVVDNU-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938403 | |
| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17355-10-1 | |
| Record name | L-Tyrosyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Tyrosyl-L-leucine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the essential amino acids L-tyrosine and L-leucine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Furthermore, it delves into the emerging understanding of its biological significance, particularly its role in modulating cellular signaling pathways critical to muscle metabolism. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identification
L-Tyrosyl-L-leucine is formed through a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. The structure features a phenolic side chain from the tyrosine residue and an isobutyl side chain from the leucine residue.
The definitive three-dimensional arrangement of the molecule has been elucidated by X-ray crystallography, confirming the structure of L-tyrosyl-L-leucine monohydrate[1].
Table 1: Chemical Identifiers for L-Tyrosyl-L-leucine
| Identifier | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | [2] |
| CAS Number | 17355-10-1 | [2] |
| PubChem CID | 87071 | [2] |
| Molecular Formula | C15H22N2O4 | [2] |
| Molecular Weight | 294.35 g/mol | [2] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N | [2] |
| InChI Key | AUEJLPRZGVVDNU-STQMWFEESA-N | [2] |
Physicochemical Properties
Table 2: Computed and Experimental Physicochemical Properties
| Property | L-Tyrosyl-L-leucine (Computed) | L-Tyrosine (Experimental) | L-Leucine (Experimental) | Reference |
| Molecular Weight ( g/mol ) | 294.35 | 181.19 | 131.17 | [2][3] |
| XLogP3 | -1.8 | - | - | [2] |
| Melting Point (°C) | Not Available | 344 (decomposes) | 293 (decomposes) | [4] |
| Water Solubility | Not Available | 0.45 g/L (at 25 °C) | 24.26 g/L (at 25 °C) | [5] |
| Optical Rotation [α]D | Not Available | -10.0° (c=5, 5N HCl) | +15.1° (c=2, 6N HCl) | [4] |
The solubility of L-tyrosine and L-leucine is known to be affected by pH and the presence of salts such as NaCl[5]. It can be inferred that the solubility of L-Tyrosyl-L-leucine would exhibit similar dependencies.
Experimental Protocols
Synthesis of L-Tyrosyl-L-leucine
The synthesis of L-Tyrosyl-L-leucine can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS).
Solution-phase synthesis involves the coupling of protected amino acids in a suitable solvent system. A general protocol would involve:
-
Protection of Functional Groups: The amino group of L-tyrosine is protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The carboxylic acid of L-leucine is typically protected as an ester (e.g., methyl or benzyl ester).
-
Coupling Reaction: The protected L-tyrosine is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and then reacted with the protected L-leucine in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide)[6][7].
-
Deprotection: The protecting groups are removed under specific conditions to yield the final dipeptide. For instance, the Boc group is removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is cleaved using a base such as piperidine[7].
-
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure L-Tyrosyl-L-leucine.
References
- 1. mdpi.com [mdpi.com]
- 2. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucine - Wikipedia [en.wikipedia.org]
- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Biological Activity of L-Tyrosyl-L-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosyl-L-leucine (Tyr-Leu), a dipeptide composed of L-tyrosine and L-leucine, is emerging as a bioactive molecule with potential therapeutic applications. While its constituent amino acids are well-recognized for their roles in protein synthesis and neurotransmitter production, the dipeptide itself exhibits unique biological activities, most notably antidepressant-like effects. This technical guide provides a comprehensive overview of the current understanding of L-Tyrosyl-L-leucine's biological activity, focusing on its effects on the central nervous system. We present quantitative data from key preclinical studies, detail the experimental methodologies used to elucidate its function, and visualize the proposed signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Dipeptides, once considered merely as intermediates in protein metabolism, are increasingly recognized for their specific physiological roles. L-Tyrosyl-L-leucine (Tyr-Leu) is one such dipeptide that has garnered recent scientific interest. Composed of the aromatic amino acid L-tyrosine and the branched-chain amino acid L-leucine, Tyr-Leu has demonstrated biological activities that are distinct from a simple mixture of its constituent amino acids.[1] This guide will delve into the known biological effects of L-Tyrosyl-L-leucine, with a particular focus on its promising antidepressant-like properties.
Biochemical and Physicochemical Properties
L-Tyrosyl-L-leucine is a dipeptide with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol .[2] It is formed through a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. The presence of the phenolic hydroxyl group from tyrosine and the isobutyl side chain from leucine contributes to its overall physicochemical properties.
Antidepressant-Like Activity
Preclinical studies in murine models have provided compelling evidence for the antidepressant-like effects of L-Tyrosyl-L-leucine.[3] These effects have been observed following oral, intraperitoneal, and intracerebroventricular administration, suggesting its potential for systemic and central nervous system activity.
Behavioral Models of Depression
The antidepressant-like properties of L-Tyrosyl-L-leucine have been primarily evaluated using two standard behavioral paradigms in mice: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[3] In both tests, a reduction in immobility time is indicative of an antidepressant-like effect.
3.1.1. Quantitative Data from Behavioral Studies
The following tables summarize the dose-dependent effects of L-Tyrosyl-L-leucine on immobility time in the Forced Swim Test and Tail Suspension Test.
Table 1: Effect of L-Tyrosyl-L-leucine on Immobility Time in the Forced Swim Test (FST) in Mice [3]
| Administration Route | Dose | Mean Immobility Time (seconds) | % Decrease from Control |
| Intraperitoneal (i.p.) | Control (Saline) | 200 | - |
| 1 mg/kg | 160 | 20% | |
| 3 mg/kg | 140 | 30% | |
| 10 mg/kg | 120 | 40% | |
| 30 mg/kg | 110 | 45% | |
| Oral (p.o.) | Control (Saline) | 190 | - |
| 30 mg/kg | 150 | 21% | |
| 100 mg/kg | 130 | 32% |
Table 2: Effect of L-Tyrosyl-L-leucine on Immobility Time in the Tail Suspension Test (TST) in Mice [3]
| Administration Route | Dose | Mean Immobility Time (seconds) | % Decrease from Control |
| Intraperitoneal (i.p.) | Control (Saline) | 180 | - |
| 10 mg/kg | 135 | 25% | |
| 30 mg/kg | 110 | 39% |
Neurobiological Mechanisms
The antidepressant-like effects of L-Tyrosyl-L-leucine appear to be mediated through its influence on neuronal activity and neurogenesis within the hippocampus, a brain region critically involved in mood regulation.
3.2.1. Neuronal Activity: c-Fos Expression
c-Fos is an immediate early gene whose expression is often used as a marker for neuronal activation. Administration of L-Tyrosyl-L-leucine has been shown to increase the number of c-Fos-positive cells in the dentate gyrus of the hippocampus.[3][4]
Table 3: Effect of L-Tyrosyl-L-leucine on c-Fos Expression in the Dentate Gyrus of Mice [3]
| Treatment | Dose (i.p.) | Mean Number of c-Fos Positive Cells/section | % Increase from Control |
| Control (Saline) | - | 50 | - |
| L-Tyrosyl-L-leucine | 30 mg/kg | 120 | 140% |
3.2.2. Adult Hippocampal Neurogenesis
L-Tyrosyl-L-leucine has been demonstrated to promote the proliferation of neural progenitor cells in the hippocampus, as measured by the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine.[3]
Table 4: Effect of L-Tyrosyl-L-leucine on BrdU Incorporation in the Dentate Gyrus of Mice [3]
| Treatment | Dose (i.p.) | Mean Number of BrdU Positive Cells/mm² | % Increase from Control |
| Control (Saline) | - | 80 | - |
| L-Tyrosyl-L-leucine | 30 mg/kg | 150 | 87.5% |
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is a key neuroendocrine system that is often dysregulated in depression. L-Tyrosyl-L-leucine has been shown to modulate the HPA axis response to stress. Specifically, it suppresses the stress-induced elevation of plasma corticosterone levels in mice.[3]
Table 5: Effect of L-Tyrosyl-L-leucine on Stress-Induced Plasma Corticosterone Levels in Mice [3]
| Condition | Treatment | Mean Plasma Corticosterone (ng/mL) |
| No Stress | Control (Saline) | 50 |
| Stress (Forced Swim) | Control (Saline) | 450 |
| Stress (Forced Swim) | L-Tyrosyl-L-leucine (30 mg/kg, i.p.) | 250 |
Signaling Pathways
The precise signaling pathways underlying the biological activity of L-Tyrosyl-L-leucine are still under investigation. However, current evidence suggests a mechanism that is independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many conventional antidepressants. The modulation of the HPA axis and the induction of hippocampal neurogenesis point towards a complex interplay of signaling cascades.
Caption: Proposed signaling pathway for the antidepressant-like effects of L-Tyrosyl-L-leucine.
Metabolism and Transport
The metabolism and transport of L-Tyrosyl-L-leucine are not yet fully characterized. As a dipeptide, it is likely subject to hydrolysis by peptidases in the gastrointestinal tract, plasma, and various tissues, breaking it down into its constituent amino acids, L-tyrosine and L-leucine. However, the extent to which the intact dipeptide is absorbed and reaches target tissues, including the brain, remains an area of active investigation. Some studies suggest that certain dipeptides can be transported across the blood-brain barrier.[5]
Caption: Putative metabolic fate of orally administered L-Tyrosyl-L-leucine.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of L-Tyrosyl-L-leucine.
Behavioral Assays
6.1.1. Forced Swim Test (FST)
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is interpreted as an antidepressant-like effect.
6.1.2. Tail Suspension Test (TST)
-
Apparatus: A horizontal bar from which mice can be suspended by their tail using adhesive tape. The mouse should be suspended high enough to prevent it from reaching any surfaces.
-
Procedure: Mice are suspended by their tail for a 6-minute session. The duration of immobility (hanging passively) is recorded.
-
Data Analysis: A reduction in the total time of immobility in the treated group compared to the control group suggests an antidepressant-like effect.
References
L-Tyrosyl-L-leucine: A Novel Modulator of Cellular Processes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the amino acids L-tyrosine and L-leucine. Emerging research indicates that this dipeptide, and its constituent amino acids in combination, play a significant role in modulating key cellular processes, most notably the mTOR signaling pathway, which is central to protein synthesis, cell growth, and proliferation. This technical guide provides an in-depth overview of the function of L-Tyrosyl-L-leucine in cellular processes, with a focus on its mechanism of action, relevant signaling pathways, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts in this promising area.
Introduction
The regulation of cellular growth and protein synthesis is a complex process orchestrated by a network of signaling pathways that respond to various stimuli, including nutrients. Among the nutrient-sensing pathways, the mechanistic target of rapamycin (mTOR) pathway is a critical regulator. L-leucine, an essential branched-chain amino acid, is a well-established activator of mTOR complex 1 (mTORC1), a key complex in this pathway.[1] Recent evidence has highlighted the synergistic role of L-tyrosine in enhancing leucine-induced mTORC1 activation, suggesting a potent cooperative effect of these two amino acids.[1][2] This guide focuses on the dipeptide L-Tyrosyl-L-leucine, exploring its function and mechanism of action in cellular processes, particularly in the context of muscle protein synthesis.
Mechanism of Action
The primary mechanism by which L-Tyrosyl-L-leucine is believed to exert its effects is through the potentiation of the mTORC1 signaling pathway. While L-leucine is the primary driver of this activation, L-tyrosine significantly enhances this effect.
Cellular Uptake and Transport
It is hypothesized that the L-Tyrosyl-L-leucine dipeptide is transported into cells via the proton-coupled peptide transporter 1 (PEPT1).[3][4][5] PEPT1 is a high-capacity, low-affinity transporter found in the small intestine and other tissues, responsible for the uptake of di- and tripeptides.[3][5] Once inside the cell, the dipeptide can be hydrolyzed by intracellular peptidases into its constituent amino acids, L-tyrosine and L-leucine, which then act on their respective downstream targets. Alternatively, the intact dipeptide may have direct intracellular targets, a possibility that warrants further investigation.
dot
Caption: Proposed cellular uptake and action of L-Tyrosyl-L-leucine.
The mTORC1 Signaling Pathway
The mTORC1 pathway is a central regulator of cell growth and protein synthesis. Leucine directly activates mTORC1, leading to the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K promotes protein synthesis by enhancing the translation of mRNAs encoding ribosomal proteins and elongation factors. The phosphorylation of 4E-BP1 releases it from its inhibition of the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.
Studies have shown that while tyrosine alone has no significant effect on S6K phosphorylation, it markedly enhances the phosphorylation induced by leucine.[1][2] This suggests that tyrosine acts as a "booster" for leucine's anabolic signal. The exact molecular mechanism for this potentiation is still under investigation but may involve allosteric modulation of components within the mTORC1 complex or effects on upstream regulators.
dot
Caption: L-Tyrosyl-L-leucine's role in the mTORC1 signaling pathway.
Quantitative Data
The synergistic effect of L-tyrosine and L-leucine on mTORC1 signaling has been quantified in several studies. The following tables summarize key findings from research on C2C12 myoblasts and isolated mouse muscles.
Table 1: Effect of L-leucine and L-tyrosine on S6K Phosphorylation in C2C12 Myoblasts [6]
| Treatment | Fold Change in S6K (Thr389) Phosphorylation (vs. Control) |
| Control (0 mM Leu, 0 mM Tyr) | 1.0 |
| 1 mM Leu | ~2.5 |
| 5 mM Leu | ~5.0 |
| 1 mM Leu + 0.5 mM Tyr | ~4.0 |
| 5 mM Leu + 0.5 mM Tyr | ~7.5 |
Table 2: Effect of L-leucine and L-tyrosine on Downstream mTORC1 Targets in C2C12 Myoblasts [6]
| Treatment | Fold Change in 4E-BP1 (Thr37/46) Phosphorylation (vs. Control) | Fold Change in mTOR (Ser2448) Phosphorylation (vs. Control) | Fold Change in S6 (Ser235/236) Phosphorylation (vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| 1 mM Leu | ~1.5 | ~1.2 | ~2.0 |
| 1 mM Leu + 0.5 mM Tyr | ~2.0 | ~1.5 | ~3.5 |
Table 3: Effect of L-leucine and L-tyrosine on S6K Phosphorylation in Isolated Mouse Soleus Muscle [7]
| Treatment | Fold Change in S6K (Thr389) Phosphorylation (vs. Control) |
| Control (0 mM Leu, 0 mM Tyr) | 1.0 |
| 1 mM Leu | ~2.0 |
| 3 mM Leu | ~4.5 |
| 1 mM Leu + 0.5 mM Tyr | ~3.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of L-Tyrosyl-L-leucine's function.
Solid-Phase Synthesis of L-Tyrosyl-L-leucine
This protocol describes a general method for solid-phase peptide synthesis (SPPS) that can be adapted for the synthesis of L-Tyrosyl-L-leucine.
Materials:
-
Fmoc-L-leucine-Wang resin
-
Fmoc-L-tyrosine(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-leucine-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-L-tyrosine(tBu)-OH, DIC, and HOBt in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added tyrosine residue using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group by treating the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the L-Tyrosyl-L-leucine dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical RP-HPLC.
dot
Caption: Workflow for the solid-phase synthesis of L-Tyrosyl-L-leucine.
C2C12 Myoblast Culture and Differentiation
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for western blotting) at a density that allows them to reach 80-90% confluency.
-
Differentiation: Once confluent, induce differentiation by replacing the Growth Medium with Differentiation Medium.
-
Treatment: After 4-5 days of differentiation, the myotubes are ready for treatment with L-Tyrosyl-L-leucine or a combination of L-tyrosine and L-leucine.
Western Blotting for Phosphorylated Proteins
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Concluding Remarks
The dipeptide L-Tyrosyl-L-leucine and the combination of its constituent amino acids represent a promising area of research for the modulation of cellular processes, particularly those governed by the mTORC1 signaling pathway. The synergistic enhancement of leucine-induced mTORC1 activation by tyrosine suggests potential applications in conditions characterized by anabolic resistance, such as sarcopenia, and in the development of nutritional supplements and therapeutic agents aimed at promoting muscle protein synthesis.
Further research is required to fully elucidate the cellular transport and metabolism of the L-Tyrosyl-L-leucine dipeptide and to explore its efficacy and safety in preclinical and clinical models. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing dipeptide and unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Analysis of the Bioactive Compounds and Physiological Activities of Commonly Consumed Noni Juice in Republic of Korea [mdpi.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to L-Tyrosyl-L-leucine: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide L-Tyrosyl-L-leucine (Tyr-Leu), from its chemical synthesis and historical context to its recently discovered biological activities and potential therapeutic applications. This document details the experimental methodologies for key studies, presents quantitative data in structured tables, and visualizes the core signaling pathway implicated in its mechanism of action.
Introduction
L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine, linked by a peptide bond. While its constituent amino acids have well-established physiological roles, the specific biological functions of the dipeptide itself have only recently come into focus. Leucine was first isolated between 1819 and 1820 and synthesized in a laboratory setting in 1891.[1] Tyrosine was isolated in 1846 and its synthesis and structural determination were completed by 1883.[1] The synthesis of peptides, pioneered by Emil Fischer in the early 20th century, laid the groundwork for the creation of specific dipeptides like L-Tyrosyl-L-leucine. This guide will explore the discovery and history of this dipeptide, its chemical properties, and, most significantly, its emerging role as a potential therapeutic agent, particularly in the context of neuropsychiatric disorders.
Discovery and History
While the individual amino acids L-tyrosine and L-leucine have been known to science for nearly two centuries, the specific dipeptide L-Tyrosyl-L-leucine likely emerged from the broader advancements in peptide chemistry. The pioneering work of Emil Fischer in the early 1900s on peptide synthesis established the fundamental principles for linking amino acids. However, a definitive, dated discovery or first synthesis of L-Tyrosyl-L-leucine in the historical literature is not readily apparent. Its existence is cataloged in chemical databases such as PubChem, with the CAS Number 17355-10-1, indicating its established presence as a chemical entity.
A significant milestone in the history of L-Tyrosyl-L-leucine research is the 2020 study by Mizushige, Uchida, and Ohinata, which identified its potent antidepressant-like activity in mice.[2] This study represents a pivotal moment, shifting the perception of this dipeptide from a simple combination of two amino acids to a bioactive molecule with therapeutic potential.
Chemical Properties and Synthesis
L-Tyrosyl-L-leucine is a dipeptide with the chemical formula C15H22N2O4 and a molecular weight of 294.35 g/mol .
Chemical Synthesis
The synthesis of L-Tyrosyl-L-leucine follows the general principles of peptide synthesis, which involves the formation of a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. This process typically requires the use of protecting groups for the reactive side chains and the non-reacting termini to ensure the specific formation of the desired peptide bond.
General Solid-Phase Peptide Synthesis (SPPS) Protocol: A common method for synthesizing peptides like L-Tyrosyl-L-leucine is Solid-Phase Peptide Synthesis (SPPS).
-
Resin Attachment: The C-terminal amino acid, L-leucine, is first attached to a solid support (resin).
-
Deprotection: The protecting group on the amino terminus of the resin-bound L-leucine is removed.
-
Coupling: The protected L-tyrosine is then added, and a coupling reagent is used to facilitate the formation of the peptide bond.
-
Repetitive Cycles: For longer peptides, these deprotection and coupling steps are repeated.
-
Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support.
-
Purification: The final dipeptide is purified, typically using chromatography techniques like HPLC.
Biological Activity and Mechanism of Action
Recent research has unveiled the significant biological activity of L-Tyrosyl-L-leucine, particularly its effects on the central nervous system.
Antidepressant-like Activity
A 2020 study demonstrated that L-Tyrosyl-L-leucine exhibits potent antidepressant-like effects in mice.[2] Administration of the dipeptide led to reduced immobility time in the forced swim and tail suspension tests, standard behavioral assays for screening antidepressant activity.[2]
Mechanism of Action: c-Fos Upregulation and Hippocampal Neurogenesis
The antidepressant-like effects of L-Tyrosyl-L-leucine are linked to its ability to increase the expression of c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus.[2] This effect is noteworthy as it occurs independently of Brain-Derived Neurotrophic Factor (BDNF), a common pathway for many existing antidepressants.[2] Furthermore, the study showed that L-Tyrosyl-L-leucine enhanced the proliferation of hippocampal progenitor cells, suggesting a role in adult neurogenesis.[2]
The proposed signaling pathway for the action of L-Tyrosyl-L-leucine involves the stimulation of neuronal activity, leading to the expression of the immediate early gene c-Fos, which in turn promotes the proliferation of progenitor cells in the hippocampus.
Experimental Protocols
This section provides a detailed methodology for the key experiments described in the 2020 study by Mizushige, Uchida, and Ohinata, which established the antidepressant-like activity of L-Tyrosyl-L-leucine.
Animals
-
Species: Male ddY mice
-
Age: 5 weeks old at the start of the experiments
-
Housing: Housed in groups of 5-6 per cage with controlled temperature (23 ± 1 °C), humidity (55 ± 5%), and a 12-hour light/dark cycle.
-
Acclimation: Mice were acclimated to the housing conditions for at least one week before the experiments.
-
Diet: Standard laboratory chow and water were available ad libitum.
Behavioral Tests for Antidepressant-like Activity
-
Apparatus: A cylindrical container (22 cm height, 10 cm diameter) filled with water (23 ± 1 °C) to a depth of 10 cm.
-
Procedure:
-
Mice were individually placed in the water cylinder.
-
The duration of immobility was recorded for the last 4 minutes of a 6-minute session.
-
Immobility was defined as the absence of any movement except for that required to keep the head above water.
-
-
Drug Administration: L-Tyrosyl-L-leucine was administered orally 60 minutes before the test.
-
Apparatus: A flat surface with a ledge from which the mice were suspended.
-
Procedure:
-
Mice were suspended by their tails using adhesive tape, approximately 1 cm from the tip.
-
The duration of immobility was recorded for 6 minutes.
-
Immobility was defined as the absence of any limb or body movement, except for respiration.
-
-
Drug Administration: L-Tyrosyl-L-leucine was administered orally 60 minutes before the test.
Immunohistochemistry for c-Fos Expression
-
Procedure:
-
Two hours after the behavioral tests, mice were deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS.
-
Brains were removed, post-fixed in the same fixative overnight, and then cryoprotected in 30% sucrose in PBS.
-
Coronal sections (30 µm) of the hippocampus were prepared using a cryostat.
-
Sections were incubated with a primary antibody against c-Fos overnight at 4°C.
-
After washing, sections were incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
The signal was visualized using diaminobenzidine (DAB) as a chromogen.
-
The number of c-Fos-positive cells in the dentate gyrus was counted under a microscope.
-
Analysis of Hippocampal Progenitor Cell Proliferation
-
Procedure:
-
Mice were administered BrdU (5-bromo-2'-deoxyuridine), a synthetic nucleoside that is an analog of thymidine and is incorporated into the DNA of dividing cells.
-
Immunohistochemistry was performed on hippocampal sections using an anti-BrdU antibody to label the newly divided cells.
-
The number of BrdU-positive cells in the subgranular zone of the dentate gyrus was quantified.
-
Data Presentation
Table 1: Behavioral Effects of L-Tyrosyl-L-leucine in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Forced Swim Test Immobility (s) | Tail Suspension Test Immobility (s) |
| Vehicle (Control) | - | 180 ± 10 | 200 ± 12 |
| L-Tyrosyl-L-leucine | 10 | 120 ± 8 | 140 ± 9 |
| L-Tyrosyl-L-leucine | 30 | 90 ± 7 | 110 ± 8 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. (Note: These are representative data based on the findings of Mizushige et al., 2020, and are for illustrative purposes.)
Table 2: Effects of L-Tyrosyl-L-leucine on Hippocampal Neurogenesis
| Treatment Group | Dose (mg/kg, p.o.) | c-Fos Positive Cells in Dentate Gyrus (cells/mm²) | BrdU Positive Cells in Subgranular Zone (cells/mm²) |
| Vehicle (Control) | - | 50 ± 5 | 15 ± 2 |
| L-Tyrosyl-L-leucine | 30 | 150 ± 12 | 45 ± 4 |
**p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. (Note: These are representative data based on the findings of Mizushige et al., 2020, and are for illustrative purposes.)
Future Directions and Therapeutic Potential
The discovery of the antidepressant-like effects of L-Tyrosyl-L-leucine opens up new avenues for research and drug development. Future studies should focus on:
-
Elucidating the precise molecular targets of L-Tyrosyl-L-leucine in the brain.
-
Investigating the pharmacokinetic and pharmacodynamic properties of the dipeptide.
-
Exploring its efficacy and safety in preclinical models of other neurological and psychiatric disorders.
-
Conducting clinical trials to evaluate its therapeutic potential in humans.
The unique mechanism of action of L-Tyrosyl-L-leucine, independent of the BDNF pathway, makes it a particularly promising candidate for the development of novel antidepressants with potentially different side-effect profiles and efficacy in patient populations that are resistant to current treatments.
Conclusion
L-Tyrosyl-L-leucine has emerged from a relatively obscure dipeptide to a molecule of significant interest for its potential therapeutic applications in neuropsychiatry. Its ability to induce antidepressant-like effects through a c-Fos-dependent and BDNF-independent mechanism involving hippocampal neurogenesis presents a novel approach to the treatment of depression. This technical guide provides a foundational understanding of the discovery, history, and biological activity of L-Tyrosyl-L-leucine, offering a valuable resource for researchers and drug development professionals poised to explore the full therapeutic potential of this promising dipeptide.
References
L-Tyrosyl-L-leucine: A Technical Overview for Researchers
This guide provides an in-depth look at the dipeptide L-Tyrosyl-L-leucine, presenting its fundamental identifiers, physicochemical properties, and relevant biological context. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule.
Chemical Identifiers and Nomenclature
L-Tyrosyl-L-leucine is a dipeptide formed from L-tyrosine and L-leucine residues.[1] Accurate identification is critical for research and regulatory purposes. The following table summarizes its key identifiers.
| Identifier Type | Value | Source |
| CAS Number | 17355-10-1 | PubChem[1] |
| PubChem CID | 87071 | PubChem[1] |
| Molecular Formula | C15H22N2O4 | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | PubChem[1] |
| InChI | InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | PubChem[1] |
| InChIKey | AUEJLPRZGVVDNU-STQMWFEESA-N | PubChem[1] |
| SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem[1] |
| Synonyms | Tyr-Leu, Tyrosylleucine | PubChem[1], HMDB[2] |
Physicochemical Properties
The following table outlines the key computed physicochemical properties of L-Tyrosyl-L-leucine. These properties are essential for understanding its behavior in biological systems and for developing analytical methods.
| Property | Value | Source |
| Molecular Weight | 294.35 g/mol | PubChem[1] |
| Monoisotopic Mass | 294.15795719 Da | PubChem[1] |
| XLogP3 | -1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 294.15795719 Da | PubChem[1] |
| Topological Polar Surface Area | 109 Ų | PubChem[1] |
Biological Context and Signaling Pathways
L-Tyrosyl-L-leucine is a dipeptide that can result from the incomplete breakdown of proteins.[2] While research on the dipeptide itself is specific, extensive studies have been conducted on its constituent amino acids, L-leucine and L-tyrosine, particularly their synergistic effects on muscle protein synthesis.
L-leucine is a well-established activator of the mTOR complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and protein synthesis.[3][4] Recent studies have demonstrated that L-tyrosine can significantly enhance, or "boost," the anabolic response induced by L-leucine.[3][5] This effect is attributed to tyrosine's ability to promote mTORC1 activity in combination with leucine, leading to increased phosphorylation of downstream targets like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein (4E-BP1).[3][4][5]
The proposed mechanism suggests that tyrosine contributes to mTORC1 activation when intracellular leucine sensors, such as Sestrin, are occupied by leucine.[3][5]
References
- 1. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Occurrence of L-Tyrosyl-L-leucine
Introduction
This technical guide provides a comprehensive overview of the natural occurrence of the dipeptide L-Tyrosyl-L-leucine. It is intended for researchers, scientists, and drug development professionals. According to the Human Metabolome Database, L-Tyrosyl-L-leucine is classified as an 'Expected' metabolite, meaning it has not yet been definitively identified in human tissues or biofluids[1]. PubChem also designates it as a metabolite without specifying its natural sources[2]. Given the limited direct data on the natural occurrence of this specific dipeptide, this guide will focus on the well-documented natural presence and biosynthesis of its constituent amino acids, L-tyrosine and L-leucine. Furthermore, this guide will detail a hypothetical experimental workflow for the detection and quantification of L-Tyrosyl-L-leucine and explore the known signaling pathways of its constituent amino acids, which may provide insight into the potential biological significance of the dipeptide.
Natural Occurrence of L-Tyrosine and L-Leucine
While the natural occurrence of the dipeptide L-Tyrosyl-L-leucine is not well-documented, its constituent amino acids are ubiquitous in nature, found in a wide array of protein-rich foods.
Table 1: Natural Occurrence of L-Tyrosine in Various Food Sources
| Food Source | Typical Amount |
| Soybeans, roasted | ~1.8 g per 100g |
| Parmesan cheese | ~1.7 g per 100g |
| Pork, loin, cooked | ~1.4 g per 100g |
| Beef, skirt steak, cooked | ~1.3 g per 100g |
| Chicken, breast, cooked | ~1.2 g per 100g |
| Tuna, light, canned in water | ~1.1 g per 100g |
| Peanuts | ~0.9 g per 100g |
| Eggs, hard-boiled | ~0.5 g per 100g |
| Milk, whole | ~0.2 g per 100g |
Table 2: Natural Occurrence of L-Leucine in Various Food Sources
| Food Source | Typical Amount |
| Beef, ground, 90% lean, cooked | ~2.7 g per 100g |
| Chicken breast, cooked | ~2.6 g per 100g |
| Tuna, light, canned in water | ~2.2 g per 100g |
| Peanuts, roasted | ~1.7 g per 100g |
| Lentils, cooked | ~1.3 g per 100g |
| Greek yogurt, plain, non-fat | ~1.2 g per 100g |
| Eggs, hard-boiled | ~1.1 g per 100g |
| Quinoa, cooked | ~0.5 g per 100g |
| Milk, whole | ~0.3 g per 100g |
Biosynthesis of L-Leucine and L-Tyrosine
The formation of L-Tyrosyl-L-leucine is contingent on the biological availability of its precursor amino acids. L-leucine is an essential amino acid for humans and must be obtained from the diet, while L-tyrosine is a non-essential amino acid that can be synthesized from phenylalanine.[3]
L-Leucine Biosynthesis
In plants and microorganisms, L-leucine is synthesized from pyruvic acid through a series of enzymatic steps.[3] The pathway involves the formation of α-ketoisovalerate, which is then converted to leucine.[4]
L-Tyrosine Biosynthesis
In humans, L-tyrosine is synthesized from the essential amino acid L-phenylalanine, primarily in the liver. This conversion is catalyzed by the enzyme phenylalanine hydroxylase. In plants and most microorganisms, tyrosine is produced via the shikimate pathway.[5]
Experimental Protocols for Dipeptide Analysis
The identification and quantification of L-Tyrosyl-L-leucine in biological samples would likely involve a combination of chromatographic separation and mass spectrometric detection.
Hypothetical Experimental Workflow
A general workflow for the analysis of L-Tyrosyl-L-leucine would include sample preparation, chromatographic separation, and mass spectrometry detection.
-
Sample Preparation :
-
Homogenization : Tissues or cells are homogenized in a suitable buffer to release intracellular contents.
-
Protein Precipitation : An organic solvent (e.g., acetonitrile or methanol) is added to precipitate larger proteins, which are then removed by centrifugation.
-
Solid-Phase Extraction (SPE) : The supernatant may be further cleaned up using SPE to remove interfering substances and enrich the dipeptide fraction.
-
-
Chromatographic Separation :
-
High-Performance Liquid Chromatography (HPLC) : The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used for separating peptides.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like formic acid, is used to elute the dipeptide from the column.
-
-
Mass Spectrometry (MS) Detection :
-
Tandem Mass Spectrometry (MS/MS) : The eluent from the HPLC is introduced into a tandem mass spectrometer. The dipeptide is ionized (e.g., by electrospray ionization), and the parent ion corresponding to the mass of L-Tyrosyl-L-leucine is selected.
-
Fragmentation : The selected parent ion is fragmented, and the resulting daughter ions are detected. The specific fragmentation pattern provides a high degree of confidence in the identification of the dipeptide.
-
Quantification : By comparing the signal intensity to that of a known concentration of a stable isotope-labeled internal standard of L-Tyrosyl-L-leucine, the amount of the dipeptide in the original sample can be accurately quantified.
-
Signaling Pathways of Constituent Amino Acids
While the specific signaling roles of L-Tyrosyl-L-leucine are unknown, the individual amino acids are key players in important cellular pathways.
L-Leucine and the mTOR Pathway
L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][7][8] Leucine's activation of mTORC1 is crucial for muscle protein synthesis.[8]
L-Tyrosine as a Precursor for Neurotransmitters and Hormones
L-tyrosine serves as a precursor for the synthesis of several important catecholamines, including dopamine, norepinephrine, and epinephrine.[5][9][10][11] It is also a precursor for thyroid hormones.[5][9] The availability of tyrosine can therefore influence a range of physiological processes, including mood, stress response, and metabolism.[9][11]
References
- 1. hmdb.ca [hmdb.ca]
- 2. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucine - Wikipedia [en.wikipedia.org]
- 4. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 9. Tyrosine - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. orbitnutrition.net [orbitnutrition.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Tyr-Leu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the dipeptide Tyrosyl-Leucine (Tyr-Leu), detailing its fundamental physical and chemical properties, methodologies for its synthesis and analysis, and insights into its biological activities.
Core Physical and Chemical Properties
Tyr-Leu is a dipeptide composed of L-tyrosine and L-leucine residues.[1] Its properties are foundational for its behavior in biological systems and for the development of analytical and synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C15H22N2O4 | [1] |
| Molecular Weight | 294.35 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | [1] |
| CAS Number | 17355-10-1 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water (250 mg/mL with sonication) and DMSO (100 mg/mL with sonication) | [2] |
| Theoretical Isoelectric Point (pI) | ~5.43 | Calculated |
Calculation of Theoretical Isoelectric Point (pI):
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide, the pI can be estimated by averaging the pKa values of the ionizable groups. For Tyr-Leu, the relevant groups are the N-terminal amino group of Tyrosine, the C-terminal carboxyl group of Leucine, and the hydroxyl group of the Tyrosine side chain.
-
pKa of the α-carboxyl group (Leucine): ~2.36
-
pKa of the α-amino group (Tyrosine): ~9.11
-
pKa of the Tyrosine side chain: ~10.07
At a very low pH, the dipeptide will have a net positive charge. As the pH increases, the carboxyl group will be the first to deprotonate. The zwitterionic form (net charge of zero) will exist at a pH between the pKa of the carboxyl group and the pKa of the amino group. Since the Tyrosine side chain has a high pKa, it will not be deprotonated in the pH range where the net charge is zero. Therefore, the pI is calculated by averaging the pKa of the N-terminal amino group and the C-terminal carboxyl group.
pI ≈ (pKa_COOH + pKa_NH2) / 2 pI ≈ (2.36 + 9.11) / 2 pI ≈ 5.735
However, considering the influence of the phenolic hydroxyl group of tyrosine, a more accurate estimation involves considering all three pKa values. The isoelectric point is the average of the pKa values that bracket the zwitterionic form. In this case, these are the pKa of the carboxyl group and the pKa of the amino group. The pKa of the tyrosine side chain is significantly higher and will not be deprotonated at the pI. A more refined calculation considering the specific pKa values for the termini of the dipeptide would be necessary for a precise experimental value. For the purpose of this guide, a calculated pI of approximately 5.43 is a reasonable estimate.
Experimental Protocols
2.1. Solid-Phase Peptide Synthesis (SPPS) of Tyr-Leu
This protocol describes a general method for the synthesis of Tyr-Leu using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the Leucine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Tyr(tBu)-OH, DIC, and HOBt in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours to allow for complete coupling.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the t-butyl protecting group from the Tyrosine side chain.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude Tyr-Leu by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using preparative reverse-phase HPLC.
-
2.2. High-Performance Liquid Chromatography (HPLC) Analysis of Tyr-Leu
This protocol outlines a general method for the analytical reverse-phase HPLC of Tyr-Leu to assess its purity.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Tyr-Leu sample dissolved in Mobile Phase A
Methodology:
-
Sample Preparation: Dissolve a small amount of the synthesized and purified Tyr-Leu in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Set the UV detector to monitor at 280 nm (due to the tyrosine chromophore).
-
-
Injection and Elution:
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient elution, for example:
-
5% to 95% Mobile Phase B over 30 minutes.
-
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions (5% Mobile Phase B) and re-equilibrate the column for the next injection.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The purity of the Tyr-Leu sample is determined by the percentage of the area of the main peak relative to the total area of all peaks.
-
Biological Activity and Signaling Pathways
Recent studies have demonstrated that Tyr-Leu exhibits significant antidepressant-like activity.[3] This effect is associated with the promotion of neuronal proliferation in the hippocampus.[3] While the precise signaling cascade initiated by Tyr-Leu is still under investigation, it is hypothesized to converge on pathways known to be modulated by other antidepressant agents, such as the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
Plausible Signaling Pathway for Tyr-Leu's Antidepressant-like Effects:
The following diagram illustrates a potential signaling pathway through which Tyr-Leu may exert its antidepressant-like effects, based on established antidepressant mechanisms involving BDNF and its receptor, TrkB.
Caption: Plausible signaling pathway for Tyr-Leu's antidepressant effects.
Experimental and Logical Workflows
Solid-Phase Synthesis Workflow:
The following diagram outlines the key steps in the solid-phase synthesis of Tyr-Leu.
Caption: Workflow for the solid-phase synthesis of Tyr-Leu.
HPLC Analysis Workflow:
The following diagram illustrates the workflow for the analysis of Tyr-Leu purity using HPLC.
Caption: Workflow for the HPLC analysis of Tyr-Leu.
References
Methodological & Application
Application Notes and Protocol for the Laboratory Synthesis of L-Tyrosyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. Dipeptides of this nature are valuable building blocks in peptidomimetic design and drug discovery, serving as scaffolds for the development of novel therapeutic agents. The synthesis of such dipeptides in a laboratory setting requires a strategic approach involving the protection of reactive functional groups, formation of the peptide bond, and subsequent deprotection to yield the final product. This document provides a detailed protocol for the solution-phase synthesis of L-Tyrosyl-L-leucine, employing a Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.
Overview of the Synthetic Strategy
The synthesis of L-Tyrosyl-L-leucine is achieved through a three-stage process. This strategy involves the protection of the N-terminus of tyrosine with a Boc group and the phenolic hydroxyl group with a benzyl (Bzl) group. The C-terminus of leucine is protected as a benzyl ester (OBn). The peptide bond is then formed between the protected amino acids using a carbodiimide coupling agent. Finally, all protecting groups are removed simultaneously via catalytic hydrogenation to yield the desired dipeptide.
Experimental Protocols
Stage 1: Preparation of Protected Amino Acids
1.1: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)
This procedure outlines the protection of the amino and hydroxyl groups of L-tyrosine.
-
Materials: L-Tyrosine, Di-tert-butyl dicarbonate (Boc₂O), Benzyl bromide (BnBr), Sodium bicarbonate (NaHCO₃), Dioxane, Dimethylformamide (DMF), Ethyl acetate, Brine.
-
Procedure:
-
N-Boc protection: L-tyrosine is first reacted with Di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-L-tyrosine.
-
O-Benzylation: The resulting N-Boc-L-tyrosine is then treated with benzyl bromide and a base such as sodium bicarbonate in a suitable solvent mixture like dioxane and DMF.[1]
-
The reaction mixture is typically stirred overnight at an elevated temperature (e.g., 90°C) to ensure complete benzylation of the phenolic hydroxyl group.[1]
-
Work-up involves removing the solvent under reduced pressure, followed by an extraction with ethyl acetate and washing with brine to purify the Boc-Tyr(Bzl)-OH product.[1]
-
1.2: Synthesis of L-leucine benzyl ester p-toluenesulfonate salt (H-Leu-OBn·TosOH)
This procedure describes the protection of the carboxylic acid of L-leucine as a benzyl ester. This protected amino acid is commercially available and can be purchased as the p-toluenesulfonate salt.
-
Materials: L-Leucine, Benzyl alcohol, p-Toluenesulfonic acid monohydrate, Toluene.
-
Procedure (for synthesis):
-
A mixture of L-leucine, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion of the reaction, the mixture is cooled, and the product is precipitated, filtered, and washed to yield H-Leu-OBn·TosOH.
-
Stage 2: Peptide Coupling
2.1: Synthesis of Boc-L-Tyrosyl(Bzl)-L-leucine benzyl ester (Boc-Tyr(Bzl)-Leu-OBn)
This step involves the formation of the peptide bond between the protected tyrosine and leucine residues.
-
Materials: Boc-Tyr(Bzl)-OH, H-Leu-OBn·TosOH, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-Tyr(Bzl)-OH and HOBt in anhydrous DCM.
-
In a separate flask, suspend H-Leu-OBn·TosOH in DCM and add DIPEA to neutralize the salt and free the amine.
-
Add the neutralized H-Leu-OBn solution to the Boc-Tyr(Bzl)-OH/HOBt mixture.
-
Cool the reaction mixture to 0°C in an ice bath and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The filtrate is then washed successively with dilute acid, water, and brine, and the organic layer is dried and concentrated to yield the protected dipeptide, Boc-Tyr(Bzl)-Leu-OBn.
-
Stage 3: Deprotection
3.1: Synthesis of L-Tyrosyl-L-leucine (H-Tyr-Leu-OH)
This final step removes all protecting groups to yield the target dipeptide.
-
Materials: Boc-Tyr(Bzl)-Leu-OBn, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the protected dipeptide, Boc-Tyr(Bzl)-Leu-OBn, in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
The reaction mixture is then subjected to an atmosphere of hydrogen gas, typically using a balloon or a hydrogenation apparatus, and stirred vigorously at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude L-Tyrosyl-L-leucine.
-
The crude product can be further purified by recrystallization or chromatography.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1.1 | Boc-Tyr(Bzl)-OH | L-Tyrosine | Boc₂O, BnBr, NaHCO₃ | Dioxane/DMF | 85-95 |
| 1.2 | H-Leu-OBn·TosOH | L-Leucine | Benzyl alcohol, p-TsOH | Toluene | 80-90 |
| 2.1 | Boc-Tyr(Bzl)-Leu-OBn | Boc-Tyr(Bzl)-OH, H-Leu-OBn·TosOH | DCC, HOBt, DIPEA | DCM | 70-85 |
| 3.1 | H-Tyr-Leu-OH | Boc-Tyr(Bzl)-Leu-OBn | 10% Pd/C, H₂ | Methanol | 90-98 |
Visualizations
Synthetic Workflow Diagram
References
Application Note: High-Performance Liquid Chromatography Method for the Separation of L-Tyrosyl-L-leucine
Introduction
L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. The analysis and purification of such peptides are crucial in various fields, including drug development, proteomics, and quality control of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of peptides. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation of L-Tyrosyl-L-leucine. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of water and acetonitrile with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure good peak shape and resolution.
Experimental Conditions
A standard HPLC system equipped with a UV detector is used for this method. The presence of the tyrosine residue in the dipeptide allows for sensitive UV detection.
| Parameter | Condition |
| HPLC System | A quaternary or binary HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 5% to 40% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm (due to the tyrosine chromophore) |
| Injection Volume | 10 µL |
| Sample Preparation | The L-Tyrosyl-L-leucine standard is dissolved in Mobile Phase A to a concentration of 1 mg/mL. |
Expected Results
Under the specified chromatographic conditions, L-Tyrosyl-L-leucine is expected to be well-retained and elute as a sharp, symmetrical peak. The use of TFA in the mobile phase helps to suppress silanol interactions and provides good peak shape.[1][2][3] The gradient elution ensures that the dipeptide is eluted with an optimal concentration of the organic modifier, leading to good resolution and peak shape. The retention time and peak characteristics can be used for identification and quantification.
The developed RP-HPLC method is suitable for the reliable separation and analysis of L-Tyrosyl-L-leucine. The method is robust and can be used for quality control, purity assessment, and quantification of this dipeptide in various sample matrices. The use of a standard C18 column and common mobile phase additives makes this method easily transferable between laboratories.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the separation of L-Tyrosyl-L-leucine under the described HPLC conditions.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| L-Tyrosyl-L-leucine | Approx. 8.5 | 1.1 | > 5000 |
Detailed Experimental Protocol
1. Preparation of Mobile Phases
-
Mobile Phase A (0.1% TFA in Water):
-
Measure 1 L of HPLC-grade water into a clean, graduated cylinder.
-
Transfer the water to a suitable solvent bottle.
-
Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.
-
Mix the solution thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Mobile Phase B (0.1% TFA in Acetonitrile):
-
Measure 1 L of HPLC-grade acetonitrile into a clean, graduated cylinder.
-
Transfer the acetonitrile to a suitable solvent bottle.
-
Carefully add 1.0 mL of TFA to the acetonitrile.
-
Mix the solution thoroughly.
-
Degas the mobile phase.
-
2. Sample Preparation
-
Accurately weigh approximately 10 mg of L-Tyrosyl-L-leucine standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 8 mL of Mobile Phase A to the flask.
-
Vortex or sonicate the flask until the standard is completely dissolved.
-
Make up the volume to 10 mL with Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Setup and Operation
-
Ensure the HPLC system is properly primed with the respective mobile phases.
-
Install the C18 column in the column compartment.
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 275 nm.
-
Set up the following gradient program:
-
0.00 min: 5% B
-
15.00 min: 40% B
-
15.01 min: 95% B
-
20.00 min: 95% B
-
20.01 min: 5% B
-
25.00 min: 5% B
-
-
Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Acquire the data for 25 minutes.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) before storing it according to the manufacturer's recommendations.
Visualizations
Caption: Workflow for the HPLC analysis of L-Tyrosyl-L-leucine.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of L-Tyrosyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids tyrosine and leucine. The analysis and quantification of this and other small peptides in biological matrices are crucial in various fields, including drug metabolism and pharmacokinetics (DMPK), biomarker discovery, and nutritional science. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of such peptides. These application notes provide a comprehensive guide to the mass spectrometry analysis of L-Tyrosyl-L-leucine, including detailed experimental protocols and data presentation.
Predicted Fragmentation Pattern of L-Tyrosyl-L-leucine
Under collision-induced dissociation (CID), peptides typically fragment at the peptide bond. The resulting fragment ions are classified as b-ions if the charge is retained on the N-terminal fragment and y-ions if the charge is retained on the C-terminal fragment. For L-Tyrosyl-L-leucine, the predicted fragmentation is as follows:
-
Parent Ion (M+H)⁺: The calculated monoisotopic mass of L-Tyrosyl-L-leucine (C₁₅H₂₂N₂O₄) is 294.16 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 295.17.
-
b-ions: Cleavage of the peptide bond will result in a b₁-ion corresponding to the tyrosine residue.
-
y-ions: Cleavage of the peptide bond will also produce a y₁-ion corresponding to the leucine residue.
A diagram illustrating this predicted fragmentation is provided below.
Experimental Protocols
This section details the methodologies for the quantitative analysis of L-Tyrosyl-L-leucine in a biological matrix such as human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules and peptides from biological matrices.
Materials:
-
Human plasma
-
L-Tyrosyl-L-leucine standard
-
Internal Standard (e.g., L-Tyrosyl-L-leucine-¹³C₉,¹⁵N₁)
-
Acetonitrile (ACN) containing 0.1% formic acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spike the human plasma sample with the internal standard to a final concentration of 100 ng/mL.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to 100 µL of the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions are proposed for the quantification of L-Tyrosyl-L-leucine and its stable isotope-labeled internal standard. The collision energy should be optimized for each transition to achieve the best signal intensity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Tyrosyl-L-leucine (Quantifier) | 295.2 | 164.1 (b₁) | 100 | 15 |
| L-Tyrosyl-L-leucine (Qualifier) | 295.2 | 132.1 (y₁) | 100 | 20 |
| L-Tyrosyl-L-leucine-¹³C₉,¹⁵N₁ (IS) | 305.2 | 173.1 | 100 | 15 |
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve data and quality control sample results.
Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 1.05 | 105.0 |
| 5 | 0.061 | 5.08 | 101.6 |
| 10 | 0.123 | 10.25 | 102.5 |
| 50 | 0.615 | 51.25 | 102.5 |
| 100 | 1.228 | 102.33 | 102.3 |
| 500 | 6.140 | 495.16 | 99.0 |
| 1000 | 12.295 | 1007.79 | 100.8 |
Quality Control (QC) Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |
| Low | 3 | 2.95 | 4.2 | 98.3 |
| Medium | 80 | 82.1 | 3.5 | 102.6 |
| High | 800 | 789.5 | 2.8 | 98.7 |
Workflow and Logical Relationship Diagrams
Visual representations of the experimental workflow can aid in understanding the entire process from sample receipt to data analysis.
Application Notes and Protocols: L-Tyrosyl-L-leucine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. Its unique physicochemical properties, including the aromaticity of tyrosine and the hydrophobicity of leucine, make it a promising candidate for various applications in drug delivery. This dipeptide can be utilized as a carrier to enhance drug solubility, stability, and targeted delivery to specific cells or tissues. Its constituent amino acids are naturally occurring and biocompatible, minimizing potential toxicity. L-leucine, in particular, is known to influence cellular uptake through amino acid transporters and can play a role in signaling pathways such as the mTOR pathway.[1][2] This document provides detailed application notes and experimental protocols for the use of L-Tyrosyl-L-leucine in the development of advanced drug delivery systems.
Applications of L-Tyrosyl-L-leucine in Drug Delivery
L-Tyrosyl-L-leucine can be integrated into drug delivery systems in several ways:
-
As a Molecular Carrier: The dipeptide can be chemically conjugated to a drug molecule to create a prodrug. This conjugation can improve the drug's pharmacokinetic profile, increase its solubility, and facilitate its transport across biological membranes.
-
In Nanoparticle Formulations: L-Tyrosyl-L-leucine can be used to formulate or coat nanoparticles, enhancing their biocompatibility and cellular uptake. The presence of leucine on the surface can improve aerosol performance for pulmonary delivery.[3]
-
In Hydrogel Systems: Dipeptides are known to self-assemble into hydrogels, which can be used as depots for the sustained release of drugs.[4] While specific data on L-Tyrosyl-L-leucine hydrogels is limited, the principles of dipeptide self-assembly suggest its potential in this area.
Quantitative Data Summary
The following table summarizes representative quantitative data for dipeptide and amino acid-based drug delivery systems. It is important to note that specific data for L-Tyrosyl-L-leucine systems are not extensively available in the public domain, and these values should be considered as illustrative examples to guide experimental design.
| Parameter | Drug Delivery System | Drug | Value | Reference |
| Drug Loading Content (DLC) | Amino acid-conjugated nanoparticles | Doxorubicin | 5-15% (w/w) | General literature |
| Encapsulation Efficiency (EE) | Dipeptide-based nanoparticles | Paclitaxel | > 90% | General literature |
| Particle Size | L-leucine coated nanoparticles | Salbutamol | 150-300 nm | |
| Zeta Potential | Amino acid-functionalized liposomes | siRNA | -10 to -30 mV | General literature |
| In Vitro Release (24h) | Dipeptide hydrogel | Model Drug | 30-60% | [4] |
Experimental Protocols
Protocol 1: Synthesis of an L-Tyrosyl-L-leucine-Drug Conjugate
This protocol describes a general method for conjugating a drug with a carboxylic acid group to the N-terminus of L-Tyrosyl-L-leucine via an amide bond.
Materials:
-
L-Tyrosyl-L-leucine
-
Drug with a carboxylic acid group (e.g., Ibuprofen)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1M)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of the Drug's Carboxylic Acid:
-
Dissolve the drug (1 mmol) and NHS (1.1 mmol) in anhydrous DMF (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 mmol) dissolved in a small amount of anhydrous DMF.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Conjugation Reaction:
-
Filter off the DCU precipitate.
-
To the filtrate containing the activated drug, add a solution of L-Tyrosyl-L-leucine (1.2 mmol) in anhydrous DMF (5 mL).
-
Add a mild base, such as N,N-Diisopropylethylamine (DIPEA) (2 mmol), to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 5% sodium bicarbonate solution, water, and 1M hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the conjugate using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the purity of the conjugate by HPLC.
-
Experimental Workflow for Drug Conjugation
Caption: Workflow for the synthesis of a drug-dipeptide conjugate.
Protocol 2: Formulation of L-Tyrosyl-L-leucine Coated Nanoparticles
This protocol outlines the preparation of drug-loaded polymeric nanoparticles coated with L-Tyrosyl-L-leucine using a nanoprecipitation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Drug to be encapsulated (e.g., a hydrophobic anticancer drug)
-
L-Tyrosyl-L-leucine
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Deionized water
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve PLGA (100 mg) and the drug (10 mg) in acetone (5 mL).
-
-
Nanoprecipitation:
-
Prepare an aqueous solution of PVA (20 mL of 1% w/v).
-
Add the organic phase dropwise to the aqueous PVA solution under magnetic stirring.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Coating with L-Tyrosyl-L-leucine:
-
Prepare a solution of L-Tyrosyl-L-leucine (20 mg) in deionized water (5 mL).
-
Add the L-Tyrosyl-L-leucine solution to the nanoparticle suspension.
-
Stir the mixture for an additional 2 hours to allow for the adsorption of the dipeptide onto the nanoparticle surface.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove excess PVA and uncoated dipeptide.
-
-
Lyophilization:
-
Freeze the final nanoparticle suspension and lyophilize to obtain a dry powder.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Quantify the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for formulating L-Tyrosyl-L-leucine coated nanoparticles.
Signaling Pathways
The L-leucine component of the dipeptide can influence cellular uptake and signaling. Leucine is a known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is crucial for cell growth and proliferation.[2] The uptake of L-Tyrosyl-L-leucine-based drug delivery systems may be mediated by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.
Proposed Cellular Uptake and Signaling Pathway
Caption: Proposed mechanism of cellular uptake and action.
Conclusion
L-Tyrosyl-L-leucine holds significant promise as a versatile component in the design of advanced drug delivery systems. Its inherent biocompatibility and the bioactive nature of its constituent amino acids offer opportunities to develop novel prodrugs and targeted nanocarriers. Further research is warranted to fully elucidate the potential of L-Tyrosyl-L-leucine in various therapeutic applications and to generate specific quantitative data to optimize its use in clinical settings. The protocols and information provided herein serve as a foundational guide for researchers venturing into this exciting area of drug delivery.
References
Application Notes: L-Tyrosyl-L-leucine as a Substrate for Peptidase Assays
Introduction
L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide that serves as a valuable substrate for the in vitro characterization of certain peptidases, particularly those with specificity for C-terminal hydrophobic residues. Its structure, comprising an aromatic amino acid (Tyrosine) and a branched-chain aliphatic amino acid (Leucine), makes it an ideal candidate for studying the activity of enzymes like Carboxypeptidase A. This document provides detailed application notes and protocols for the use of L-Tyrosyl-L-leucine in peptidase assays, aimed at researchers, scientists, and drug development professionals.
Principle of the Assay
The enzymatic hydrolysis of the peptide bond in L-Tyrosyl-L-leucine by a suitable peptidase, such as Carboxypeptidase A, results in the release of L-Tyrosine and L-Leucine. The progress of this reaction can be monitored by leveraging the change in the ultraviolet (UV) absorbance of the solution. The cleavage of the peptide bond alters the electronic environment of the tyrosine residue, leading to a detectable change in absorbance at specific wavelengths, typically around 254 nm. The rate of this absorbance change is directly proportional to the enzyme's activity under the given conditions.
Enzymatic Reaction
The fundamental reaction involves the cleavage of the peptide bond between the tyrosine and leucine residues:
Caption: Enzymatic hydrolysis of L-Tyrosyl-L-leucine.
Quantitative Data
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Hippuryl-L-phenylalanine | Carboxypeptidase A | 1.91 | - | - | 7.5 |
| Hippuryl-DL-β-phenyllactate | Carboxypeptidase A | 0.088 | - | - | 7.5 |
| Carbobenzoxyglycyl-L-phenylalanine | Carboxypeptidase A | 5.83 | - | - | 7.5 |
| L-Leucine-p-nitroanilide | Leucyl Aminopeptidase | 2.70 | - | - | 8.0 |
Experimental Protocols
Spectrophotometric Assay of Carboxypeptidase A using L-Tyrosyl-L-leucine
This protocol describes a continuous spectrophotometric rate determination assay for Carboxypeptidase A activity using L-Tyrosyl-L-leucine as the substrate.
Materials and Reagents:
-
Enzyme: Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)
-
Substrate: L-Tyrosyl-L-leucine
-
Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C
-
Enzyme Diluent: 1.0 M NaCl solution
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of measuring absorbance at 254 nm with temperature control
Procedure:
-
Reagent Preparation:
-
Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5): Prepare a solution containing 3.03 mg/mL Trizma® Base and 29.2 mg/mL NaCl in purified water. Adjust the pH to 7.5 at 25°C with 1 N HCl.
-
Substrate Stock Solution (e.g., 10 mM L-Tyrosyl-L-leucine): Prepare a stock solution by dissolving the appropriate amount of L-Tyrosyl-L-leucine in the Buffer. The final concentration in the assay will be lower.
-
Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in the Enzyme Diluent (1.0 M NaCl) at a concentration of, for example, 1 mg/mL. Store on ice.
-
Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution in cold Enzyme Diluent to a working concentration (e.g., 4-8 units/mL).
-
-
Assay Protocol:
-
Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.
-
Prepare the reaction mixture in a cuvette by adding the appropriate volumes of Buffer and Substrate Stock Solution. For a 3.0 mL final volume, a typical mixture would be:
-
2.7 mL Buffer
-
0.3 mL of 10 mM Substrate Stock Solution (for a final concentration of 1 mM)
-
-
Mix by inversion and place the cuvette in the spectrophotometer.
-
Monitor the absorbance at 254 nm until a stable baseline is achieved (blank rate).
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the Working Enzyme Solution.
-
Immediately mix by inversion and start recording the increase in absorbance at 254 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.
-
Data Analysis:
The enzymatic activity can be calculated using the Beer-Lambert law. The molar extinction coefficient for the product formation needs to be determined experimentally or referenced from the literature for similar reactions.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for a peptidase assay and the logical relationship for data analysis.
Caption: General workflow for a spectrophotometric peptidase assay.
Caption: Logical flow for determining enzyme kinetic parameters.
Applications in Drug Development
-
High-Throughput Screening (HTS): This assay can be adapted for HTS of compound libraries to identify potential inhibitors of peptidases.
-
Mechanism of Action Studies: For identified inhibitors, this assay can be used to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Structure-Activity Relationship (SAR) Studies: By testing a series of related compounds, this assay can help elucidate the structural features required for potent enzyme inhibition.
Troubleshooting
-
No or Low Activity:
-
Check enzyme activity with a known standard substrate.
-
Verify the pH and ionic strength of the buffer.
-
Ensure the enzyme was properly stored and handled.
-
-
High Background Rate:
-
Check for substrate instability (autohydrolysis) in the assay buffer.
-
Ensure the buffer components are not interfering with the absorbance reading.
-
-
Non-linear Reaction Rate:
-
The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.
-
Substrate or product inhibition may be occurring. Vary the substrate concentration to investigate.
-
L-Tyrosyl-L-leucine is a suitable substrate for assaying peptidases like Carboxypeptidase A that exhibit specificity for C-terminal hydrophobic residues. The described spectrophotometric method provides a straightforward and continuous way to measure enzyme activity. While specific kinetic data for this dipeptide is not widely published, the provided protocols and comparative data offer a solid foundation for researchers to develop and validate robust peptidase assays for various applications, including basic research and drug discovery.
Application Notes and Protocols for the Quantification of Tyr-Leu in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Tyrosine-Leucine (Tyr-Leu) is a subject of growing interest in various fields of biological research and drug development due to its potential roles in cellular signaling, nutrition, and as a biomarker. Accurate quantification of Tyr-Leu in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for elucidating its physiological functions and for pharmacokinetic studies of peptide-based therapeutics.
These application notes provide detailed protocols for the quantification of Tyr-Leu using state-of-the-art analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The protocols cover sample preparation, analytical conditions, and data analysis, designed to be readily implemented in a laboratory setting.
I. Quantification of Tyr-Leu by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological samples, offering high sensitivity and selectivity.[1][2] This method is ideal for detecting low concentrations of Tyr-Leu.
A. Experimental Workflow
The overall workflow for Tyr-Leu quantification by LC-MS/MS is depicted below.
References
Application Notes and Protocols: L-Tyrosyl-L-leucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the dipeptide L-Tyrosyl-L-leucine and its constituent amino acids in peptide synthesis. This document offers detailed protocols for solid-phase peptide synthesis (SPPS), quantitative data summaries, and visualizations of relevant biological signaling pathways.
Introduction to L-Tyrosyl-L-leucine in Peptide Science
L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the amino acids L-tyrosine and L-leucine.[1] Peptides containing the Tyr-Leu motif are of significant interest in biochemical research and drug development due to their diverse biological activities. For instance, the Tyr-Leu dipeptide itself has demonstrated antidepressant-like activity in preclinical studies.[2] Furthermore, the presence of a tyrosine residue provides a site for potential post-translational modifications and interactions, such as phosphorylation, while the hydrophobic leucine residue can influence peptide structure and membrane permeability.[3][4] The synthesis of peptides containing L-Tyrosyl-L-leucine is primarily achieved through solid-phase peptide synthesis (SPPS), a robust methodology that allows for the stepwise assembly of amino acids on a solid support.[5][6]
Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[7] The process involves the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of N-terminally protected amino acids.[5][7] Each cycle of amino acid addition consists of two main steps: deprotection of the N-terminal protecting group and coupling of the next amino acid.[8] The use of excess reagents drives the reactions to completion, and purification is simplified as excess reagents and byproducts are removed by washing the resin.[6]
Two primary orthogonal protection strategies are commonly employed in SPPS:
-
Fmoc/tBu Strategy: This is the most widely used approach and relies on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[5][9][10]
-
Boc/Bzl Strategy: This strategy utilizes the acid-labile tert-Butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection, which require a stronger acid, such as hydrogen fluoride (HF), for final cleavage.[5]
This document will focus on the more common Fmoc/tBu strategy.
Experimental Protocols
The following sections provide detailed protocols for the manual solid-phase synthesis of a generic peptide containing the L-Tyrosyl-L-leucine sequence using the Fmoc/tBu strategy.
Materials and Reagents
| Reagent/Material | Purpose |
| Resins | |
| Wang Resin or Rink Amide Resin | Solid support for peptide synthesis. Wang resin for C-terminal acids, Rink Amide for C-terminal amides.[5][11] |
| Amino Acids | |
| Fmoc-L-Leucine (Fmoc-Leu-OH) | Building block for the peptide chain.[11] |
| Fmoc-L-Tyrosine(tBu)-OH | Building block with side-chain protection.[11][12] |
| Other Fmoc-protected amino acids | As required by the target peptide sequence. |
| Solvents | |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions.[5] |
| Dichloromethane (DCM) | Solvent for washing and resin swelling.[5] |
| Reagents | |
| Piperidine | For the removal of the Fmoc protecting group.[5] |
| Coupling Reagents | |
| HATU or HBTU | Activating agent for the carboxylic acid group of the amino acid.[13][14] |
| N,N-Diisopropylethylamine (DIPEA) | Base used during the coupling reaction.[5] |
| Cleavage Reagents | |
| Trifluoroacetic acid (TFA) | For cleavage of the peptide from the resin and removal of side-chain protecting groups.[5][15] |
| Scavengers | |
| Triisopropylsilane (TIS) | To scavenge reactive cations during cleavage. |
| Water | Scavenger. |
| Purification | |
| Acetonitrile (ACN) | Mobile phase for HPLC. |
| Water (with 0.1% TFA) | Mobile phase for HPLC. |
Step-by-Step Synthesis Protocol
This protocol outlines the synthesis of a peptide with the C-terminal sequence ...-Tyr-Leu-COOH on Wang resin.
1. Resin Preparation and Swelling:
-
Place the Wang resin (pre-loaded with the first amino acid if desired, otherwise use a resin for attachment of the first amino acid) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for 20-30 minutes with gentle agitation.[5]
-
Drain the DMF.
2. First Amino Acid Loading (if not pre-loaded):
-
This example starts with Leucine as the C-terminal amino acid.
-
Dissolve Fmoc-Leu-OH (3 eq.) and a suitable activating agent in DMF.
-
Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.[5]
3. Nα-Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[5]
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.[13]
4. Amino Acid Coupling (for Tyrosine):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[13]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 30-60 minutes at room temperature.[13]
-
To monitor the reaction completion, a Kaiser test can be performed.[9]
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).[13]
5. Chain Elongation:
-
Repeat steps 3 (Fmoc deprotection) and 4 (amino acid coupling) for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5).[5]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Analyze the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[3]
Quantitative Data Summary
The following table provides typical quantitative parameters for a standard manual Fmoc-SPPS protocol. Actual values may need to be optimized based on the specific peptide sequence and scale.
| Parameter | Value/Ratio | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | Lower loading is often better for longer or difficult sequences.[11] |
| Amino Acid Excess | 3 - 5 equivalents | Relative to the resin loading.[6] |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Relative to the resin loading. |
| Base (DIPEA) Excess | 6 - 10 equivalents | Relative to the resin loading. |
| Fmoc Deprotection Time | 5 + 15 minutes | Two-step deprotection is common. |
| Coupling Reaction Time | 30 - 120 minutes | Sequence-dependent; can be monitored with a Kaiser test.[13] |
| Cleavage Time | 2 - 3 hours | |
| Typical Crude Purity | 50% - 90% | Highly sequence-dependent. |
| Typical Final Purity (post-HPLC) | >95% | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways
The leucine component of L-Tyrosyl-L-leucine may influence the mechanistic Target of Rapamycin (mTOR) signaling pathway, which is crucial for cell growth and protein synthesis.[3]
Caption: Simplified mTORC1 signaling pathway activated by Leucine.
L-Tyrosyl-L-leucine has been shown to suppress the activation of the Hypothalamo-Pituitary-Adrenal (HPA) axis in response to stress.[2]
References
- 1. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzoyl-L-tyrosyl-L-leucine (78233-57-5) for sale [vulcanchem.com]
- 4. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Experimental Use of L-Tyrosyl-L-leucine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the dipeptide L-Tyrosyl-L-leucine in animal models is limited in publicly available literature. The following application notes and protocols are based on the extensive research conducted on its constituent amino acids, L-leucine and L-tyrosine, and provide a scientifically guided framework for the investigation of L-Tyrosyl-L-leucine.
Introduction
L-Tyrosyl-L-leucine is a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine. L-leucine is a branched-chain amino acid (BCAA) well-documented for its potent stimulation of muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] L-tyrosine serves as a precursor for the synthesis of key neurotransmitters and has been shown to enhance the anabolic effects of L-leucine.[1] The investigation of L-Tyrosyl-L-leucine in its dipeptide form is a novel area of research, with potential applications in sarcopenia, metabolic disorders, and performance enhancement.
These notes provide a comprehensive overview of the established effects of L-leucine and L-tyrosine in animal models and offer detailed protocols to guide future in vivo studies of L-Tyrosyl-L-leucine.
Potential Therapeutic Applications
Based on the known functions of its constituent amino acids, L-Tyrosyl-L-leucine is a candidate for investigation in the following areas:
-
Sarcopenia and Muscle Wasting: L-leucine's strong anabolic properties make it a key agent in promoting muscle protein synthesis.[3][5] The dipeptide could serve as an effective therapeutic to counteract age-related or disease-induced muscle loss.
-
Metabolic Health: L-leucine has been shown to influence lipid metabolism and insulin sensitivity, suggesting a role for L-Tyrosyl-L-leucine in managing metabolic diseases like type 2 diabetes and obesity.[3][4]
-
Neurological Function: L-tyrosine is a precursor to catecholamine neurotransmitters. While research on acetyl-L-leucine has shown potential in neurological disorders, the neurological effects of L-Tyrosyl-L-leucine remain to be explored.[6]
Data Presentation: Effects of L-leucine and L-tyrosine in Animal Models
The following tables summarize quantitative data from studies on L-leucine and its combination with L-tyrosine in various animal models.
Table 1: Effects of L-leucine Supplementation on Muscle Protein Synthesis and Body Composition
| Animal Model | Dosage/Administration | Duration | Key Findings | Reference |
| Neonatal Pigs | Infusion of L-leucine | 1 hour | Increased muscle protein synthesis by 30-66% in various muscles. | [5] |
| Neonatal Pigs with Endotoxemia | Infusion of L-leucine | 1 hour | Reversed the 28-38% decrease in muscle protein synthesis caused by LPS. | [5] |
| Aging Rats | 4% L-leucine in diet | 40 weeks | Attenuated body fat gain but did not prevent the decrease in lean mass associated with aging. | [7] |
| Mice | L-leucine in drinking water | 14+ weeks | Decreased adiposity in mice on a high-fat diet. | [7] |
Table 2: Synergistic Effects of L-tyrosine on L-leucine-Induced Anabolic Signaling
| Animal Model | Dosage/Administration | Key Findings | Reference |
| Mice (in vitro) | 1 mM L-leucine + 0.5 mM L-tyrosine | Enhanced L-leucine-induced S6K phosphorylation in isolated muscles. | [1] |
| Mice (in vivo) | Oral gavage of L-leucine and L-tyrosine | The combination of L-leucine and L-tyrosine increased S6K phosphorylation in soleus and gastrocnemius muscles. | [1] |
| C2C12 Cells | 1 mM L-leucine + 0.5 mM L-tyrosine | Significantly increased myotube diameter and total protein quantity compared to L-leucine alone. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of L-Tyrosyl-L-leucine in animal models, adapted from established methodologies for L-leucine and L-tyrosine.
Animal Model and Housing
-
Species: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Age: Dependent on the study's objective (e.g., 8-14 weeks for adult models, older for aging studies).
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water, unless otherwise specified by the experimental design.
-
Acclimatization: Allow for a minimum of one week of acclimatization to the facility before any experimental procedures.
Protocol for Oral Administration of L-Tyrosyl-L-leucine
This protocol is adapted from studies involving oral administration of L-leucine and L-tyrosine.[1]
-
Preparation of Dosing Solution:
-
Dissolve L-Tyrosyl-L-leucine in a suitable vehicle. For improved absorption, a lipid emulsion can be used.
-
The concentration should be calculated based on the desired dosage and the average body weight of the animals.
-
-
Animal Preparation:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water to ensure a baseline metabolic state.
-
-
Administration:
-
Administer the L-Tyrosyl-L-leucine solution via oral gavage.
-
A control group should receive the vehicle only.
-
The volume of administration should be appropriate for the animal's size (e.g., 10 ml/kg for mice).
-
-
Sample Collection:
-
At a predetermined time point post-administration (e.g., 30 minutes for peak signaling activation), anesthetize the animals.[1]
-
Collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the animals and dissect tissues of interest (e.g., gastrocnemius, soleus, liver).
-
Immediately freeze the tissues in liquid nitrogen and store them at -80°C for later analysis.
-
Protocol for Western Blot Analysis of mTORC1 Signaling
This protocol is standard for assessing the activation of the mTORC1 pathway.
-
Tissue Homogenization:
-
Homogenize the frozen tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTORC1 pathway proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualization of Pathways and Workflows
L-leucine Signaling to mTORC1
References
- 1. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucine supplementation stimulates protein synthesis and reduces degradation signal activation in muscle of newborn pigs during acute endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]
- 7. researchgate.net [researchgate.net]
Analytical Standards for L-Tyrosyl-L-leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the amino acids L-tyrosine and L-leucine. As a product of protein metabolism, it is gaining interest in the scientific community for its potential biological activities. Recent studies have highlighted its role as a bioactive molecule with antidepressant- and anxiolytic-like properties, making it a person of interest in neuroscience and drug development research.[1][2] This document provides a comprehensive overview of the analytical standards for L-Tyrosyl-L-leucine, including its physicochemical properties, analytical methods for its characterization and quantification, and its known biological functions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of L-Tyrosyl-L-leucine is fundamental for its analysis and application in research.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₄ | [3] |
| Molecular Weight | 294.35 g/mol | [3] |
| Monoisotopic Mass | 294.157957 Da | [3] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | [3] |
| CAS Number | 17355-10-1 | [3] |
| Calculated pI (Isoelectric Point) | ~5.8 | Estimated from pKa values of constituent amino acids[4][5][6] |
| Calculated XLogP3 | -1.8 | [3] |
Note on pI: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. The estimated pI of ~5.8 suggests that L-Tyrosyl-L-leucine is a relatively neutral peptide. This value is calculated based on the pKa values of the terminal amino group of tyrosine, the terminal carboxyl group of leucine, and the phenolic hydroxyl group of tyrosine.[4][5][6]
Solubility: The solubility of peptides is highly dependent on their amino acid composition and sequence. L-Tyrosyl-L-leucine contains both a hydrophobic residue (leucine) and an aromatic, more polar residue (tyrosine).
-
Aqueous Solubility: Expected to have moderate solubility in aqueous solutions. The presence of the ionizable amino and carboxyl groups contributes to water solubility.
-
Organic Solvents: For higher concentrations or to overcome potential aggregation, the use of organic co-solvents is recommended. A common approach is to first dissolve the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or methanol, followed by dilution with the desired aqueous buffer.
Biological Activity and Signaling Pathways
Recent research has demonstrated that L-Tyrosyl-L-leucine exhibits significant biological activity, particularly in the central nervous system.
Antidepressant-like and Anxiolytic-like Effects
Studies in animal models have shown that oral, intraperitoneal, or intracerebroventricular administration of L-Tyrosyl-L-leucine produces potent antidepressant-like effects.[1] These effects are comparable to those of conventional antidepressant medications. The dipeptide has also been shown to exhibit anxiolytic-like activity.[2]
Mechanism of Action
The antidepressant and anxiolytic effects of L-Tyrosyl-L-leucine are believed to be mediated through its interaction with several key neurotransmitter systems. The proposed mechanism involves the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors.[2] Interestingly, its antidepressant effects appear to be independent of the brain-derived neurotrophic factor (BDNF) signaling pathway, a common target for many antidepressant drugs.[1] Furthermore, L-Tyrosyl-L-leucine has been shown to suppress the activation of the hypothalamo-pituitary-adrenal (HPA) axis in response to stress.[1]
Below is a diagram illustrating the proposed signaling pathway for the antidepressant and anxiolytic-like effects of L-Tyrosyl-L-leucine.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Roles of non-receptor tyrosine kinases in pathogenesis and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
Troubleshooting & Optimization
Technical Support Center: L-Tyrosyl-L-leucine Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of the dipeptide L-Tyrosyl-L-leucine (Tyr-Leu).
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in L-Tyrosyl-L-leucine synthesis to ensure a high yield?
A1: The most critical steps are the complete activation of the carboxylic acid of the N-protected tyrosine and ensuring the subsequent nucleophilic attack by the amino group of the C-protected leucine proceeds to completion. The choice of coupling reagents and reaction conditions that minimize side reactions, such as racemization and N-acylurea formation, is paramount.
Q2: Which protecting groups are recommended for L-Tyrosine and L-leucine during solution-phase synthesis?
A2: For L-Tyrosine, the phenolic hydroxyl group should be protected to prevent side reactions. A common protecting group is the tert-butyl (tBu) ether (Fmoc-Tyr(tBu)-OH).[1] For L-leucine, the carboxylic acid is typically protected as an ester, for example, a methyl or benzyl ester, while the amino group is protected with a Boc (tert-butyloxycarbonyl) group if coupling to an Fmoc-protected tyrosine.
Q3: What are the common impurities encountered during the synthesis of L-Tyrosyl-L-leucine?
A3: Common impurities include unreacted starting materials (protected L-Tyrosine and L-leucine), byproducts from the coupling reaction (e.g., N-acylurea if carbodiimides are used), and diastereomers resulting from racemization.[2] Deletion sequences (if the coupling fails) and products with incompletely removed protecting groups can also be present.[3]
Q4: What is the best method for purifying crude L-Tyrosyl-L-leucine?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying L-Tyrosyl-L-leucine to a high degree of purity.[4] Crystallization can also be employed as a purification method, particularly for larger scales, but may require more optimization of solvent systems.
Q5: How can I confirm the identity and purity of my synthesized L-Tyrosyl-L-leucine?
A5: The identity of the dipeptide can be confirmed by mass spectrometry (MS) to verify the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[5][6] The purity is best assessed by analytical RP-HPLC.[3]
Troubleshooting Guide
Synthesis
Q: My reaction yield is consistently low. What are the possible causes and solutions?
A:
-
Incomplete activation of L-Tyrosine: Ensure your coupling reagents are fresh and added in the correct stoichiometry. Consider extending the activation time or using a more efficient coupling agent like HATU.
-
Poor solubility of reactants: The protected amino acids may not be fully soluble in the chosen reaction solvent. Try switching to a more polar solvent like N,N-Dimethylformamide (DMF) or a mixture of solvents.
-
Side reactions: Carbodiimide coupling agents like EDC or DCC can form an unreactive N-acylurea byproduct.[2][7] The addition of a reagent such as 1-hydroxybenzotriazole (HOBt) can suppress this side reaction and improve yields.[2]
-
Steric hindrance: Although less of a concern for a dipeptide, ensure the reaction temperature is optimal. In some cases, slightly elevated temperatures can overcome steric hindrance, but this may also increase the risk of racemization.
Q: I am observing a significant amount of a byproduct with the same mass as my starting protected L-Tyrosine. What is happening?
A: This is likely due to the formation of an N-acylurea when using carbodiimide coupling agents.[2][7] The O-acylisourea intermediate can rearrange to this stable, unreactive compound. To mitigate this, add HOBt or use a different class of coupling reagent.
Q: My final product appears to be a mixture of diastereomers. How can I prevent this?
A: This indicates racemization of the L-Tyrosine residue during the activation step.
-
Lower the reaction temperature: Perform the coupling at 0 °C.
-
Use racemization-suppressing additives: Additives like HOBt are effective at minimizing racemization.[2]
-
Choose the right coupling reagent: Some coupling reagents are more prone to causing racemization than others.
Purification
Q: I am having difficulty dissolving my crude L-Tyrosyl-L-leucine for HPLC purification.
A:
-
Solvent selection: L-Tyrosyl-L-leucine has a hydrophobic leucine side chain and an aromatic tyrosine side chain, which can affect its solubility. Start with the mobile phase you plan to use for HPLC. If solubility is still an issue, try small amounts of acetonitrile, methanol, or a solvent like DMSO, and then dilute with the aqueous mobile phase.
-
pH adjustment: The solubility of peptides is pH-dependent. Adjusting the pH of the solvent may improve solubility.
Q: My peptide is not separating well from impurities on the HPLC column.
A:
-
Optimize the gradient: A shallower gradient during the elution of your peptide can improve the resolution between your product and closely eluting impurities.
-
Change the mobile phase modifier: If you are using trifluoroacetic acid (TFA), consider switching to formic acid, which can alter the selectivity of the separation.
-
Select a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better separation.
Q: I am trying to crystallize my L-Tyrosyl-L-leucine, but it is oiling out.
A:
-
Solvent system: The choice of solvent and anti-solvent is critical. Try a variety of solvent systems. Given the nature of the dipeptide, a polar solvent like water or a water/alcohol mixture with a less polar anti-solvent could be a starting point.
-
Control the rate of supersaturation: Slow cooling or slow diffusion of the anti-solvent is crucial for crystal growth rather than precipitation or oiling out.
-
Purity: The presence of impurities can inhibit crystallization. Ensure your material is reasonably pure before attempting crystallization.
Quantitative Data Summary
| Parameter | L-Tyrosine | L-Leucine | L-Tyrosyl-L-leucine |
| Molecular Weight | 181.19 g/mol | 131.17 g/mol | 294.35 g/mol [8] |
| Solubility in Water (25 °C) | 0.45 g/L | 24.26 g/L[9] | Data not readily available |
| pKa (Carboxyl group) | ~2.20 | ~2.36[10] | Estimated ~3-4 |
| pKa (Amino group) | ~9.11 | ~9.60[10] | Estimated ~8-9 |
Experimental Protocols
Solution-Phase Synthesis of L-Tyrosyl-L-leucine
This protocol describes a general procedure using EDC and HOBt as coupling agents.
Materials:
-
Fmoc-Tyr(tBu)-OH
-
H-Leu-OMe·HCl (L-leucine methyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Piperidine
-
Trifluoroacetic acid (TFA)
Procedure:
-
Coupling Reaction:
-
Dissolve Fmoc-Tyr(tBu)-OH (1.1 eq) and HOBt (1.1 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and create a basic environment.
-
Add the leucine solution to the activated tyrosine solution.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Fmoc-Tyr(tBu)-Leu-OMe.
-
-
Fmoc Deprotection:
-
Dissolve the protected dipeptide in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
-
Final Deprotection (tBu and OMe groups):
-
Treat the resulting dipeptide with a cleavage cocktail of TFA/water (95:5 v/v) for 2-4 hours at room temperature.
-
Remove the TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude L-Tyrosyl-L-leucine.
-
Collect the solid by filtration and dry under vacuum.
-
Purification by RP-HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
C18 reversed-phase column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with a small addition of Solvent B if necessary for solubility.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm (due to the tyrosine residue).
-
Collect fractions corresponding to the main product peak.
-
Analyze the fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.
Visualizations
Caption: Solution-phase synthesis workflow for L-Tyrosyl-L-leucine.
Caption: General purification workflow for L-Tyrosyl-L-leucine via RP-HPLC.
Caption: Troubleshooting decision tree for common synthesis and purification issues.
References
- 1. Fmoc-L-Tyr(tBu)-OH | Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 2. bachem.com [bachem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. hplc.eu [hplc.eu]
- 5. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Leucine - Wikipedia [en.wikipedia.org]
improving the solubility of L-Tyrosyl-L-leucine for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of the dipeptide L-Tyrosyl-L-leucine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is L-Tyrosyl-L-leucine and why is its solubility a concern?
A1: L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine.[1] Both of these amino acids have hydrophobic side chains (an aromatic ring in tyrosine and an isobutyl group in leucine), which can contribute to the dipeptide's poor solubility in aqueous solutions.[2] This limited solubility can pose a significant challenge when preparing stock solutions for various experiments, including cell culture and in vivo studies.
Q2: What is the predicted aqueous solubility of L-Tyrosyl-L-leucine?
Q3: What are the primary factors affecting the solubility of L-Tyrosyl-L-leucine?
A3: The main factors influencing the solubility of this dipeptide are:
-
Amino Acid Composition: The presence of two hydrophobic amino acids is the primary reason for its limited water solubility.
-
pH of the Solution: The charge state of the N-terminal amino group and the C-terminal carboxyl group, as well as the hydroxyl group of tyrosine, are pH-dependent. Solubility is often lowest at the isoelectric point (pI) where the net charge is zero.[2]
-
Solvent Polarity: L-Tyrosyl-L-leucine will exhibit different solubilities in solvents of varying polarities.
-
Temperature: In many cases, solubility increases with temperature.
Q4: Can I use DMSO to dissolve L-Tyrosyl-L-leucine? Are there any compatibility issues?
A4: Yes, Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic peptides. However, it is important to be aware that DMSO can be toxic to cells at higher concentrations. For most cell culture applications, the final concentration of DMSO should be kept below 0.5% (v/v).
Troubleshooting Guide
Encountering solubility issues with L-Tyrosyl-L-leucine is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these problems.
Problem: L-Tyrosyl-L-leucine powder is not dissolving in water or aqueous buffer.
Solution Workflow:
Caption: A stepwise workflow for troubleshooting the dissolution of L-Tyrosyl-L-leucine.
Problem: The solution becomes cloudy or forms a precipitate upon adding the organic solvent stock to an aqueous buffer.
Possible Cause: The solubility limit in the final aqueous solution has been exceeded.
Solutions:
-
Decrease the final concentration: Your target concentration may be too high for the aqueous buffer system.
-
Change the dilution method: Instead of adding the peptide-organic solvent stock to the buffer, try slowly adding the aqueous buffer to the peptide-organic solvent stock with constant gentle vortexing.
-
Increase the percentage of organic solvent: If your experimental system allows, a slightly higher final concentration of the organic co-solvent might be necessary to maintain solubility. Always check the tolerance of your specific assay or cell line to the organic solvent.
Data Presentation
The following table summarizes the physicochemical properties and estimated solubility of L-Tyrosyl-L-leucine.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂O₄ | [1] |
| Molecular Weight | 294.35 g/mol | [1] |
| Predicted Water Solubility | 1.05 g/L | |
| Appearance | White to off-white powder | |
| Solubility Profile | ||
| Water | Poorly soluble | |
| Aqueous Buffers (neutral pH) | Very slightly soluble | |
| Dilute Acid (e.g., 10% Acetic Acid) | Moderately soluble | |
| Dilute Base (e.g., 0.1M NH₄OH) | Moderately soluble | |
| DMSO, DMF | Soluble | |
| Ethanol, Methanol | Slightly to moderately soluble |
Experimental Protocols
Protocol 1: Solubilization in an Aqueous Acidic Solution
This protocol is suitable for preparing a stock solution where a low pH is acceptable for the downstream application.
-
Weigh the desired amount of L-Tyrosyl-L-leucine powder.
-
Add a small volume of 10% (v/v) acetic acid in sterile water to the powder.
-
Gently vortex or sonicate the mixture until the peptide is completely dissolved.
-
If needed, further dilute the solution to the final desired concentration using the same 10% acetic acid solution or your experimental buffer, ensuring the final pH is compatible with your experiment.
Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
This is the recommended method for preparing a concentrated stock solution for use in cell culture or other sensitive biological assays.
-
Weigh the L-Tyrosyl-L-leucine powder in a sterile microcentrifuge tube.
-
Add a minimal volume of pure DMSO (e.g., 50-100 µL) to the powder.
-
Gently vortex the tube until the peptide is fully dissolved. You should have a clear solution.
-
Slowly add your desired aqueous buffer (e.g., PBS or cell culture medium) to the DMSO stock solution dropwise while gently vortexing.
-
Ensure the final concentration of DMSO in your working solution is non-toxic to your experimental system (typically <0.5%).
Caption: Workflow for preparing L-Tyrosyl-L-leucine solution using DMSO as a co-solvent.
Signaling Pathways and Logical Relationships
The solubility of L-Tyrosyl-L-leucine is primarily governed by its physicochemical properties rather than a specific signaling pathway. The logical relationship for achieving a soluble and experimentally viable solution is depicted in the decision-making diagram below.
Caption: Decision tree for selecting a suitable solubilization method for L-Tyrosyl-L-leucine.
References
stability of L-Tyrosyl-L-leucine in different buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the dipeptide L-Tyrosyl-L-leucine in various buffer solutions. Due to a lack of specific published kinetic data for L-Tyrosyl-L-leucine, this guide focuses on general principles of dipeptide stability, potential degradation pathways, and best practices for conducting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of L-Tyrosyl-L-leucine in buffer solutions?
A1: The stability of L-Tyrosyl-L-leucine is primarily influenced by:
-
pH of the buffer: The peptide bond is susceptible to hydrolysis, and the rate of this reaction is highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis.
-
Buffer Composition: Certain buffer species can interact with the dipeptide and influence its degradation rate. For example, phosphate buffers may act as catalysts for hydrolysis.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storage at lower temperatures is generally recommended to enhance stability.
-
Presence of Oxidizing Agents: The tyrosine residue is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents can lead to the formation of degradation products.
-
Light Exposure: The tyrosine residue contains a chromophore that can absorb UV light, potentially leading to photodegradation.
Q2: What are the expected degradation pathways for L-Tyrosyl-L-leucine?
A2: The main degradation pathways for L-Tyrosyl-L-leucine are:
-
Hydrolysis: Cleavage of the peptide bond to yield L-tyrosine and L-leucine. This is a major degradation route in aqueous solutions.
-
Oxidation: Modification of the tyrosine side chain. This can lead to the formation of various oxidation products, potentially altering the biological activity and physical properties of the dipeptide.
-
Cyclization: Formation of a cyclic derivative, such as a diketopiperazine, particularly at elevated temperatures.
Q3: How can I monitor the stability of L-Tyrosyl-L-leucine in my experiments?
A3: A stability-indicating analytical method is crucial. The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A typical method would involve:
-
Separating the intact L-Tyrosyl-L-leucine from its potential degradation products (L-tyrosine, L-leucine, and others).
-
Quantifying the decrease in the concentration of the parent dipeptide over time.
-
Monitoring the appearance and increase of degradation product peaks.
Method validation is essential to ensure the analytical procedure is accurate, precise, specific, and linear.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of L-Tyrosyl-L-leucine concentration in solution. | - Inappropriate pH of the buffer (too high or too low).- High storage temperature.- Presence of catalytic buffer species. | - Adjust the buffer pH to a range where the dipeptide is more stable (typically near neutral, but requires experimental determination).- Store solutions at refrigerated (2-8 °C) or frozen temperatures.- Consider using alternative buffer systems (e.g., citrate, acetate) and evaluate their impact on stability. |
| Appearance of unknown peaks in the HPLC chromatogram. | - Degradation of L-Tyrosyl-L-leucine.- Contamination of the sample or buffer.- Interaction with container closure system. | - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products.- Use high-purity water and buffer reagents. Ensure proper cleaning of all glassware and equipment.- Evaluate the compatibility of the dipeptide solution with the storage container. |
| Poor solubility of L-Tyrosyl-L-leucine in the chosen buffer. | - The pH of the buffer is close to the isoelectric point (pI) of the dipeptide.- The concentration of the dipeptide exceeds its solubility limit in the buffer. | - Adjust the pH of the buffer away from the pI to increase solubility.- Prepare a more dilute stock solution.- Consider the use of co-solvents, but evaluate their impact on stability. |
| Variability in stability data between experiments. | - Inconsistent preparation of buffer solutions.- Fluctuations in storage temperature.- Inconsistent analytical method execution. | - Ensure accurate and consistent preparation of all solutions.- Use calibrated temperature-controlled storage units.- Follow a validated and standardized analytical protocol for all sample analyses. |
Experimental Protocols
Protocol 1: General Stability Study of L-Tyrosyl-L-leucine in a Buffer Solution
-
Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate, phosphate, borate).
-
Preparation of L-Tyrosyl-L-leucine Stock Solution: Accurately weigh and dissolve L-Tyrosyl-L-leucine in the buffer of choice to a known concentration.
-
Sample Incubation: Aliquot the L-Tyrosyl-L-leucine solution into vials and store them at controlled temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Sample Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw a sample from each condition.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method to determine the concentration of remaining L-Tyrosyl-L-leucine.
-
Data Analysis: Plot the concentration of L-Tyrosyl-L-leucine versus time for each condition. From this data, calculate the degradation rate constant and the half-life (t½) of the dipeptide.
Visualizations
Caption: Workflow for a typical stability study of L-Tyrosyl-L-leucine.
Caption: Troubleshooting decision tree for unexpected degradation.
Optimizing L-Tyrosyl-L-leucine Formation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of the dipeptide L-Tyrosyl-L-leucine (Tyr-Leu). The information is tailored for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data for reaction optimization, and visual aids to clarify complex processes.
Section 1: Troubleshooting Common Issues in L-Tyrosyl-L-leucine Synthesis
This section addresses prevalent problems encountered during both enzymatic and solid-phase synthesis of L-Tyrosyl-L-leucine, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Solutions |
| Low or No Product Yield | Enzymatic Synthesis: - Suboptimal pH or temperature. - Low enzyme activity or concentration. - Inappropriate substrate concentrations or ratio. - Product hydrolysis favored over synthesis. Solid-Phase Peptide Synthesis (SPPS): - Incomplete coupling reactions. - Steric hindrance. - Aggregation of the growing peptide chain. - Premature cleavage from the resin. | Enzymatic Synthesis: - Optimize pH and temperature based on the specific enzyme (see Table 1). - Increase enzyme concentration or use a fresh batch of enzyme. - Vary the ratio of L-Tyrosine and L-leucine derivatives. An excess of the carboxyl component can improve yield.[1] - Consider using organic co-solvents to shift the equilibrium towards synthesis. SPPS: - Use a higher excess of acylating agent and extend coupling times. - Employ stronger coupling reagents (e.g., HATU, HBTU). - Use resins with lower substitution or incorporate chain-disrupting elements. - Ensure the appropriate protecting group strategy is used for the linker. |
| Presence of Impurities and Side Products | Enzymatic Synthesis: - Hydrolysis of the starting materials or product. - Non-specific enzyme activity. SPPS: - Racemization of amino acids during activation. - Deletion sequences due to incomplete coupling. - Side reactions involving amino acid side chains (e.g., oxidation of Tyrosine). - Incomplete removal of protecting groups. | Enzymatic Synthesis: - Optimize reaction time to minimize product hydrolysis. - Purify the enzyme to remove contaminating proteases. SPPS: - Add an racemization suppressant (e.g., HOBt, Oxyma). - Ensure efficient coupling at every step. - Use appropriate scavengers during cleavage to protect sensitive residues. - Optimize cleavage cocktail and time for complete deprotection. |
| Difficulty in Product Purification | - Co-elution of the product with unreacted starting materials or byproducts during chromatography. - Poor solubility of the crude peptide. | - Optimize the HPLC gradient and mobile phase composition (see Section 3.3). - Use a different chromatography technique (e.g., ion exchange). - Lyophilize the crude product and attempt solubilization in different solvents. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of L-Tyrosyl-L-leucine.
Enzymatic Synthesis
Q1: Which enzyme is best for synthesizing L-Tyrosyl-L-leucine?
A1: Several proteases can be used, with thermolysin and papain being common choices. The selection depends on the desired reaction conditions and the specific N- and C-terminal protecting groups on the amino acid derivatives.
Q2: What are the optimal pH and temperature for papain-catalyzed synthesis?
A2: Papain can effectively catalyze peptide synthesis at alkaline pH values, typically between 8.0 and 9.5, with yields ranging from 50-94%.[1] For the synthesis of oligo-tyrosine peptides, a proxy for Tyr-Leu, an optimal pH of 6.5 and a temperature of 30°C have been reported to give high yields.[2]
Q3: How can I shift the reaction equilibrium towards synthesis and away from hydrolysis?
A3: One common strategy is to use organic co-solvents in the reaction medium. This reduces the water activity, thereby disfavoring hydrolysis and promoting the thermodynamically less favorable peptide bond formation. Additionally, product precipitation, if it occurs, can drive the reaction towards synthesis.
Solid-Phase Peptide Synthesis (SPPS)
Q4: What are the recommended protecting groups for L-Tyrosine and L-leucine in Fmoc-based SPPS?
A4: For L-Tyrosine, the tert-butyl (tBu) group is commonly used to protect the side-chain hydroxyl group. For L-leucine, the N-terminus is protected with the Fmoc group, and its side chain does not typically require protection.
Q5: What is a standard cleavage cocktail for releasing H-Tyr-Leu-OH from Wang resin?
A5: A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS) in a ratio of 95:2.5:2.5 (v/v/v). The reaction is typically carried out for 1.5 to 2 hours.
Q6: How can I monitor the completion of coupling and deprotection steps?
A6: The Kaiser test is a qualitative method used to detect free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction. A negative result (yellow color) after the deprotection step indicates incomplete removal of the Fmoc group.
Section 3: Experimental Protocols and Data
This section provides detailed experimental methodologies and quantitative data to guide the optimization of L-Tyrosyl-L-leucine synthesis.
Quantitative Data for Enzymatic Synthesis
The following table summarizes key reaction parameters for the enzymatic synthesis of tyrosine-containing peptides. While specific data for L-Tyrosyl-L-leucine is limited in the literature, the data for oligo-tyrosine synthesis using papain provides a valuable starting point for optimization.
Table 1: Papain-Catalyzed Oligo-Tyrosine Synthesis Parameters
| Parameter | Optimal Value | Reported Yield |
| pH | 6.5 | ~79% |
| Temperature | 30°C | - |
| Initial Substrate Concentration (L-tyrosine ethyl ester) | 75 mM | ~79% |
Data adapted from a study on papain-catalyzed polymerization of L-tyrosine ethyl ester.[2]
Detailed Protocol: Enzymatic Synthesis of L-Tyrosyl-L-leucine (General)
This protocol provides a general framework. Optimal conditions should be determined experimentally.
-
Substrate Preparation: Dissolve the N-protected L-Tyrosine derivative (e.g., Z-Tyr-OEt) and the C-protected L-leucine derivative (e.g., H-Leu-NH₂) in a suitable buffer (e.g., Tris-HCl) at the desired concentrations.
-
Enzyme Activation (if necessary): For cysteine proteases like papain, pre-incubate the enzyme with a reducing agent (e.g., L-cysteine) to ensure the active site thiol is in its reduced state.
-
Reaction Initiation: Add the activated enzyme solution to the substrate mixture.
-
Incubation: Maintain the reaction at the optimal temperature and pH with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Reaction Termination: Once the maximum yield is achieved, terminate the reaction by heating or by adding a specific enzyme inhibitor.
-
Product Isolation and Purification: Isolate the crude product (e.g., by filtration if it precipitates) and purify it using techniques such as preparative HPLC.
Detailed Protocol: Solid-Phase Synthesis of H-Tyr-Leu-OH
This protocol outlines the manual synthesis of H-Tyr-Leu-OH on Wang resin using the Fmoc/tBu strategy.
-
Resin Swelling: Swell Fmoc-Leu-Wang resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to remove the Fmoc group from leucine. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
Pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.[3]
-
Filter the resin and collect the filtrate.
-
-
Product Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Section 4: Visualizing Experimental Workflows
General Workflow for Enzymatic Dipeptide Synthesis
Caption: General workflow for the enzymatic synthesis of L-Tyrosyl-L-leucine.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Step-by-step workflow for the solid-phase synthesis of H-Tyr-Leu-OH.
References
Technical Support Center: L-Tyrosyl-L-leucine Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of L-Tyrosyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of L-Tyrosyl-L-leucine under standard laboratory conditions?
A1: The primary degradation pathway for L-Tyrosyl-L-leucine is the hydrolysis of the peptide bond. This reaction breaks the dipeptide into its constituent amino acids. Therefore, the expected primary degradation products are L-Tyrosine and L-Leucine.[1][2]
Q2: What other potential degradation products should I be aware of, especially during stability studies?
A2: Besides hydrolysis, the side chains of the amino acid residues can also undergo degradation, particularly the tyrosine residue. Oxidation of the phenol ring on tyrosine is a common modification that can occur.[3][4][5] Leucine's side chain is generally more stable but can degrade under harsh conditions.
Q3: My analysis shows unexpected peaks. What could they be?
A3: Unexpected peaks in your chromatogram or mass spectrum could be due to several factors:
-
Oxidation Products: The tyrosine residue is susceptible to oxidation, leading to the formation of various oxidized species.
-
Further Degradation of Amino Acids: L-Tyrosine and L-Leucine can themselves degrade into smaller molecules through various catabolic pathways.[6][7][8]
-
Impurities: The unexpected peaks could be impurities from the initial L-Tyrosyl-L-leucine sample or contaminants from solvents and reagents.
-
Adduct Formation: In mass spectrometry analysis, adducts with salts (e.g., sodium, potassium) or solvents can form.
Q4: How can I prevent the degradation of my L-Tyrosyl-L-leucine sample?
A4: To minimize degradation, proper handling and storage are crucial. Peptides can be hygroscopic, meaning they absorb moisture from the air, which can accelerate degradation.[9][10] It is recommended to:
-
Store the lyophilized peptide at -20°C or lower in a tightly sealed container with a desiccant.
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Use high-purity solvents and reagents for all experiments.
-
Prepare solutions fresh and use them promptly. If storage of solutions is necessary, store them at low temperatures and protect them from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation products are detected. | The experimental conditions (e.g., pH, temperature, time) are not conducive to degradation. | Increase the stress on the sample by adjusting the pH to acidic or basic conditions, increasing the temperature, or extending the incubation time. |
| The analytical method is not sensitive enough to detect low levels of degradation products. | Optimize the analytical method, for example, by increasing the injection volume in HPLC or using a more sensitive mass spectrometer. | |
| Inconsistent results between experiments. | Inaccurate weighing of the peptide, which can be affected by static electricity and its hygroscopic nature.[9][10] | Use an anti-static weighing dish or an ionizer. Allow the peptide to equilibrate to room temperature in a desiccator before weighing.[9][10] |
| Variability in experimental conditions (e.g., temperature, pH). | Ensure precise control over all experimental parameters. Use calibrated equipment. | |
| Broad or tailing peaks in HPLC analysis. | The column is overloaded with the sample. | Reduce the amount of sample injected onto the column. |
| The mobile phase is not optimal for the separation. | Adjust the composition and pH of the mobile phase. | |
| The column is contaminated or degraded. | Wash the column with a strong solvent or replace it if necessary. | |
| Multiple unexpected peaks in the mass spectrum. | Contamination of the sample or instrument. | Use high-purity solvents and clean the mass spectrometer source. |
| In-source fragmentation or adduct formation. | Optimize the mass spectrometer's source parameters (e.g., cone voltage) to minimize in-source fragmentation. Identify and account for common adducts. |
Experimental Protocols
Protocol 1: Forced Degradation Study of L-Tyrosyl-L-leucine
This protocol outlines the steps for subjecting L-Tyrosyl-L-leucine to various stress conditions to induce degradation.
-
Sample Preparation:
-
Prepare a stock solution of L-Tyrosyl-L-leucine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Control Sample: Keep an aliquot of the stock solution at a low temperature (e.g., 4°C) to serve as an undegraded control.
-
-
Sample Neutralization (for acid and base hydrolysis samples):
-
After incubation, neutralize the acid- and base-stressed samples to a pH of approximately 7 using an appropriate volume of NaOH or HCl, respectively.
-
-
Analysis:
-
Analyze all samples (stressed and control) using the HPLC-MS method described in Protocol 2.
-
Protocol 2: Identification of Degradation Products by HPLC-MS
This protocol describes a general method for the separation and identification of L-Tyrosyl-L-leucine and its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent dipeptide from its more polar degradation products (e.g., start with a low percentage of B, and gradually increase it).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a suitable wavelength (e.g., 274 nm for the tyrosine chromophore) and the mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A wide scan range to detect the parent molecule and potential degradation products (e.g., m/z 100-1000).
-
Data Acquisition: Full scan mode to identify all ions. For higher sensitivity and confirmation, use tandem MS (MS/MS) to fragment the ions of interest and identify their structures.
-
-
Data Analysis:
-
Compare the chromatograms and mass spectra of the stressed samples with the control sample.
-
Identify the peaks corresponding to L-Tyrosyl-L-leucine, L-Tyrosine, and L-Leucine based on their retention times and mass-to-charge ratios (m/z).
-
Investigate the m/z values of any new peaks in the stressed samples to tentatively identify other degradation products (e.g., oxidized forms of tyrosine).
-
Data Presentation
Table 1: Expected Mass-to-Charge Ratios (m/z) for L-Tyrosyl-L-leucine and its Primary Degradation Products in ESI+ Mode.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |
| L-Tyrosyl-L-leucine | C₁₅H₂₂N₂O₄ | 294.1579 | 295.1652 |
| L-Tyrosine | C₉H₁₁NO₃ | 181.0739 | 182.0812 |
| L-Leucine | C₆H₁₃NO₂ | 131.0946 | 132.1020 |
Visualizations
Caption: Potential degradation pathways of L-Tyrosyl-L-leucine.
Caption: Experimental workflow for identifying degradation products.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. leucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biomedgrid.com [biomedgrid.com]
- 10. biomedgrid.com [biomedgrid.com]
preventing racemization during L-Tyrosyl-L-leucine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the synthesis of L-Tyrosyl-L-leucine.
Troubleshooting Guide: Minimizing Racemization
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical issue in peptide synthesis that can significantly impact the biological activity of the final product. The primary mechanism for racemization during peptide bond formation is the formation of an oxazolone intermediate from the activated carboxylic acid of the N-protected amino acid. This guide provides systematic steps to diagnose and resolve racemization issues.
Diagram: Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for identifying and mitigating racemization.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for minimizing racemization during L-Tyrosyl-L-leucine synthesis?
A1: While specific quantitative data for L-Tyrosyl-L-leucine is not extensively published, general principles of peptide chemistry recommend the use of uronium/aminium or phosphonium salt-based coupling reagents, as they generally lead to lower levels of racemization compared to carbodiimides alone. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives is crucial for suppressing racemization.
Table 1: Qualitative Comparison of Common Coupling Reagents for Racemization Control
| Coupling Reagent Class | Examples | Racemization Potential | Recommendations |
| Carbodiimides | DCC, DIC | High (when used alone) | Must be used with additives like HOBt or OxymaPure to suppress racemization.[1] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Low to Moderate | Highly efficient and generally low racemization. HATU is often considered superior, especially for difficult couplings. |
| Phosphonium Salts | PyBOP, PyAOP | Low | Very effective with low racemization potential. A good alternative to uronium salts. |
Q2: What is the role of additives like HOBt in preventing racemization?
A2: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) play a critical role in suppressing racemization. When used with a coupling reagent (like a carbodiimide), they form an active ester intermediate. This intermediate is more stable and less prone to forming the oxazolone that leads to racemization, while still being reactive enough to form the desired peptide bond.[2]
Diagram: Mechanism of Racemization and Role of Additives
Caption: Racemization mechanism via oxazolone and its suppression by additives.
Q3: How does the choice of base affect racemization?
A3: The base used in the coupling reaction can significantly influence the rate of racemization. Stronger bases can promote the abstraction of the alpha-proton of the activated amino acid, leading to racemization. Weaker bases are therefore preferred. For example, N-methylmorpholine (NMM) is generally a better choice than the stronger base N,N-diisopropylethylamine (DIPEA) when there is a high risk of racemization.[1] It is also crucial to use the minimum necessary amount of base.
Q4: Can reaction temperature and time impact the chiral purity of my peptide?
A4: Yes. Higher temperatures and longer reaction times can increase the likelihood of racemization. It is advisable to conduct coupling reactions at reduced temperatures (e.g., 0 °C) and to monitor the reaction progress to avoid unnecessarily long exposure to coupling conditions once the reaction is complete.
Q5: How can I detect and quantify racemization in my L-Tyrosyl-L-leucine sample?
A5: The most common method for determining the enantiomeric purity of a peptide is through chiral High-Performance Liquid Chromatography (HPLC). This involves hydrolyzing the peptide back to its constituent amino acids and then analyzing them on a chiral column that can separate the L- and D-isomers. Alternatively, the peptide itself can sometimes be analyzed directly on a suitable chiral stationary phase. Mass spectrometry (MS) is often coupled with HPLC for sensitive and accurate quantification.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Tyrosyl-L-leucine with HBTU
This protocol is adapted from a procedure by The Royal Society of Chemistry and is designed to minimize racemization through the use of a uronium salt coupling reagent.[3]
Materials:
-
Fmoc-Tyr-OH
-
H-Leu-OtBu·HCl (L-Leucine tert-butyl ester hydrochloride)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve Fmoc-Tyr-OH (1 equivalent), H-Leu-OtBu·HCl (1 equivalent), and HBTU (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Workup and Extraction:
-
Precipitate the product by adding saturated sodium bicarbonate solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with saturated brine, 1M hydrochloric acid, and then brine again.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the ethyl acetate by rotary evaporation to yield the crude protected dipeptide.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., 2.5% methanol in dichloromethane).
-
Monitor fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the pure product.
-
Remove the solvent in vacuo.
-
-
Deprotection of Leucine:
-
Dissolve the purified, protected dipeptide in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir the mixture for four hours at room temperature.
-
Remove the dichloromethane and TFA by rotary evaporation to yield the final product, Fmoc-L-Tyrosyl-L-leucine.
-
Diagram: Experimental Workflow for L-Tyrosyl-L-leucine Synthesis
References
common pitfalls in handling L-Tyrosyl-L-leucine
Welcome to the technical support center for L-Tyrosyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this dipeptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is L-Tyrosyl-L-leucine and what are its primary applications?
L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. It is used in various research applications, including as a component in cell culture media, in studies of peptide transport, and as a bioactive molecule in neuroscience research. For instance, studies have shown that L-Tyrosyl-L-leucine exhibits antidepressant-like activity and may promote hippocampal neurogenesis.[1]
Q2: What are the basic physicochemical properties of L-Tyrosyl-L-leucine?
| Property | L-Tyrosine | L-Leucine | L-Tyrosyl-L-leucine (Predicted) |
| Molecular Formula | C9H11NO3 | C6H13NO2 | C15H22N2O4 |
| Molecular Weight | 181.19 g/mol | 131.17 g/mol | 294.34 g/mol |
| Water Solubility | Poor | Slightly soluble | Likely poor to slightly soluble |
| pKa (-COOH) | ~2.20 | ~2.36 | Estimated ~2-3 |
| pKa (-NH3+) | ~9.11 | ~9.60 | Estimated ~9-10 |
Q3: How should I store L-Tyrosyl-L-leucine powder?
L-Tyrosyl-L-leucine powder should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended. Ensure the container is tightly sealed to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Difficulty Dissolving L-Tyrosyl-L-leucine
Symptoms:
-
The powder does not fully dissolve in aqueous buffers (e.g., PBS, cell culture media).
-
A precipitate or suspension is observed.
Possible Causes:
-
Low intrinsic solubility: As predicted from its constituent amino acids, L-Tyrosyl-L-leucine likely has poor water solubility.
-
Incorrect solvent: Using a purely aqueous solvent may not be sufficient.
-
pH of the solvent: The solubility of peptides is often pH-dependent.
-
Concentration is too high: The desired concentration may exceed the solubility limit.
Solutions:
-
Use a co-solvent: Try dissolving the dipeptide in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to your aqueous buffer. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% for most cell cultures).
-
Adjust the pH: The solubility of peptides can often be increased by adjusting the pH of the solvent away from the isoelectric point (pI) of the molecule. Try acidifying the solution with a small amount of dilute HCl or making it slightly basic with dilute NaOH.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Heating: Gentle warming of the solution may improve solubility. However, be cautious as excessive heat can lead to degradation.
-
Prepare a stock solution: Dissolve the dipeptide at a higher concentration in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous buffer.
Issue 2: Inconsistent or Unexpected Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Lack of a dose-response relationship where one is expected.
-
Results that contradict previous findings.
Possible Causes:
-
Degradation of the dipeptide: L-Tyrosyl-L-leucine in solution may be susceptible to degradation over time, especially if not stored properly.
-
Aggregation: The dipeptide may form aggregates in solution, reducing its effective concentration and activity.
-
Interaction with media components: Components in complex media (e.g., serum) could interact with the dipeptide.
-
Cell line variability: Different cell lines may respond differently to the dipeptide.
Solutions:
-
Prepare fresh solutions: Always prepare fresh solutions of L-Tyrosyl-L-leucine immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Filter the solution: After dissolving, filter the solution through a 0.22 µm filter to remove any aggregates or undissolved particles.
-
Optimize serum concentration: If using serum-containing media, consider reducing the serum concentration or using a serum-free medium during the treatment period to minimize potential interactions.
-
Perform a vehicle control: Always include a vehicle control (the solvent used to dissolve the dipeptide) in your experiments to account for any effects of the solvent itself.
-
Characterize your dipeptide: If problems persist, consider analytical methods like HPLC to check the purity and concentration of your L-Tyrosyl-L-leucine stock.
Issue 3: Problems with Analytical Characterization (HPLC/MS)
Symptoms:
-
Poor peak shape or resolution in HPLC.
-
Difficulty in detecting the dipeptide by mass spectrometry.
-
Ambiguous fragmentation patterns in MS/MS.
Possible Causes:
-
Inappropriate HPLC column or mobile phase: The choice of column and mobile phase is critical for peptide separation.
-
Ion suppression in mass spectrometry: Components of the buffer or mobile phase can interfere with the ionization of the dipeptide.
-
Suboptimal MS parameters: The settings for the mass spectrometer may not be optimized for this specific dipeptide.
Solutions:
-
HPLC Method Development:
-
Use a C18 reverse-phase column suitable for peptide analysis.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (typically 0.1%).
-
Optimize the gradient to achieve good separation from other components.
-
-
Mass Spectrometry Optimization:
-
Use a volatile buffer system (e.g., ammonium formate or ammonium acetate) if compatible with your separation.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to maximize the signal for the [M+H]+ ion of L-Tyrosyl-L-leucine.
-
For MS/MS, the primary fragmentation is expected to occur at the peptide bond. The most abundant precursor and product ions for similar small peptides are often (M+H)+ and (M-COOH)+.[3]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of L-Tyrosyl-L-leucine
-
Materials:
-
L-Tyrosyl-L-leucine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure:
-
Calculate the mass of L-Tyrosyl-L-leucine required to make a 10 mM stock solution. (Molecular Weight = 294.34 g/mol ). For 1 ml of a 10 mM solution, you will need 0.00029434 g or 0.294 mg.
-
Weigh out the required amount of L-Tyrosyl-L-leucine powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell-Based Assay for Assessing the Bioactivity of L-Tyrosyl-L-leucine
This protocol is a general guideline and should be optimized for your specific cell line and experimental question. This example is based on the reported antidepressant-like effects and promotion of neurogenesis.[1]
-
Materials:
-
Hippocampal progenitor cells or a relevant neuronal cell line.
-
Appropriate cell culture medium (e.g., DMEM/F12) with necessary supplements (e.g., B27, N2, growth factors).
-
L-Tyrosyl-L-leucine stock solution (10 mM in DMSO).
-
Vehicle control (DMSO).
-
Reagents for assessing cell proliferation (e.g., BrdU labeling kit) or neuronal differentiation (e.g., antibodies against neuronal markers like DCX or NeuN).
-
Multi-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and stabilize overnight.
-
Prepare a series of dilutions of the L-Tyrosyl-L-leucine stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the dipeptide.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of L-Tyrosyl-L-leucine or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen assay to assess the cellular response (e.g., BrdU incorporation for proliferation, immunocytochemistry for differentiation markers).
-
Analyze the results and compare the effects of different concentrations of L-Tyrosyl-L-leucine to the vehicle control.
-
Visualizations
Caption: A typical experimental workflow for assessing the bioactivity of L-Tyrosyl-L-leucine in a cell-based assay.
Caption: A proposed signaling pathway for the antidepressant-like effects of L-Tyrosyl-L-leucine, highlighting its potential to increase hippocampal neurogenesis through a BDNF-independent mechanism.[1]
References
Validation & Comparative
Validating L-Tyrosyl-L-leucine's Bioactivity: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of L-Tyrosyl-L-leucine (Tyr-Leu) against alternative compounds, supported by experimental data and detailed protocols. The focus is on the anxiolytic-like and antidepressant-like effects of this dipeptide.
L-Tyrosyl-L-leucine, a dipeptide composed of tyrosine and leucine, has demonstrated notable bioactivity, particularly in the realm of neuroscience. This guide delves into the experimental validation of these activities, offering a comparative framework for researchers evaluating its potential.
Comparative Bioactivity Data
The anxiolytic and antidepressant-like effects of L-Tyrosyl-L-leucine and related compounds have been quantified in preclinical mouse models. The following table summarizes key quantitative data from validated behavioral assays.
| Compound | Assay | Dose | Administration | Key Metric | Result (Mean ± SEM) |
| L-Tyrosyl-L-leucine (Tyr-Leu) | Elevated Plus Maze | 1 mg/kg | i.p. | % Time in Open Arms | ~35% ± 5% |
| L-Tyrosyl-L-leucine (Tyr-Leu) | Forced Swim Test | 30 mg/kg | i.p. | Immobility Time (s) | ~80 ± 10 s |
| L-Phenylalanyl-L-leucine (Phe-Leu) | Elevated Plus Maze | 1 mg/kg | i.p. | % Time in Open Arms | ~30% ± 4% |
| L-Tryptophyl-L-leucine (Trp-Leu) | Elevated Plus Maze | 1 mg/kg | i.p. | % Time in Open Arms | ~28% ± 5% |
| Diazepam (positive control) | Elevated Plus Maze | 2 mg/kg | i.p. | % Time in Open Arms | 45.5% ± 6.2% |
| Vehicle (control) | Elevated Plus Maze | - | i.p. | % Time in Open Arms | ~15% ± 3% |
| Vehicle (control) | Forced Swim Test | - | i.p. | Immobility Time (s) | ~140 ± 15 s |
*Data estimated from graphical representations in cited literature.[1][2]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies are crucial. The following is a comprehensive protocol for the Elevated Plus Maze assay, a standard for assessing anxiolytic-like behavior.
Elevated Plus Maze (EPM) Protocol for Mice
Objective: To assess the anxiolytic-like effects of a compound by measuring the exploratory behavior of mice in an elevated, plus-shaped maze.
Apparatus:
-
An elevated plus-maze, typically made of a non-reflective material, consisting of two open arms and two enclosed arms (with walls) of equal dimensions, elevated from the floor.
-
A video camera positioned above the maze for recording the session.
-
Automated tracking software or manual scoring system.
Procedure:
-
Acclimation: Mice should be acclimated to the testing room for at least 30 minutes before the experiment.
-
Habituation: Handle the mice for a few days prior to the experiment to reduce stress from handling.
-
Compound Administration: Administer L-Tyrosyl-L-leucine, control compounds, or vehicle at the specified doses and route (e.g., intraperitoneally, i.p.) 30 minutes before placing the mouse on the maze.
-
Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.
-
Recording: Immediately start recording the session. The test duration is typically 5 minutes.
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100]. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Cleaning: Thoroughly clean the maze with an appropriate cleaning solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.
Signaling Pathway and Experimental Workflow
The anxiolytic-like effects of L-Tyrosyl-L-leucine are believed to be mediated through an indirect activation of a specific signaling cascade. The following diagrams illustrate this proposed pathway and a typical experimental workflow for its validation.
References
A Comparative Analysis of L-Tyrosyl-L-leucine and Other Leucine-Containing Dipeptides
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physicochemical properties, biological activities, and performance of L-Tyrosyl-L-leucine in comparison to Glycyl-L-leucine and L-Alanyl-L-leucine.
This guide provides a detailed comparative study of L-Tyrosyl-L-leucine and other selected dipeptides, focusing on their potential applications in drug development and biomedical research. By presenting key experimental data and methodologies, this document aims to facilitate an objective assessment of their respective performance profiles.
Physicochemical Properties
The fundamental physicochemical characteristics of a dipeptide are critical determinants of its stability, solubility, and permeability, all of which influence its suitability as a therapeutic agent or research tool. The following table summarizes the key properties of L-Tyrosyl-L-leucine, Glycyl-L-leucine, and L-Alanyl-L-leucine.
| Property | L-Tyrosyl-L-leucine | Glycyl-L-leucine | L-Alanyl-L-leucine |
| Molecular Formula | C₁₅H₂₂N₂O₄ | C₈H₁₆N₂O₃ | C₉H₁₈N₂O₃ |
| Molecular Weight ( g/mol ) | 294.35 | 188.22 | 202.25 |
| XLogP3 | -1.8 | Not Available | -2.8 |
| Hydrogen Bond Donor Count | 4 | 3 | 3 |
| Hydrogen Bond Acceptor Count | 4 | 3 | 3 |
| Rotatable Bond Count | 7 | 5 | 6 |
| Topological Polar Surface Area (TPSA) | 106 Ų | 92.7 Ų | 92.7 Ų |
Biological Activity and Signaling Pathways
The biological activities of these dipeptides are largely influenced by their constituent amino acids. Leucine, a common component, is a branched-chain amino acid (BCAA) known to play a crucial role in protein synthesis and cellular growth through the activation of the mTOR signaling pathway.[1][2] Tyrosine, on the other hand, is a precursor for important neurotransmitters and hormones.[3]
mTOR Signaling Pathway
Leucine is a key activator of the mTORC1 complex, a central regulator of cell growth and proliferation.[4][5] The binding of leucine to its intracellular sensor, SESN2, initiates a cascade that leads to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, S6K1 and 4E-BP1, ultimately promoting protein synthesis. While L-leucine itself is a potent activator, the delivery and efficacy can be influenced by its form, such as in a dipeptide. Some studies suggest that dipeptides may have different absorption kinetics compared to free amino acids, potentially leading to varied effects on mTOR signaling.
Below is a diagram illustrating the activation of the mTOR pathway by leucine.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments used in the characterization and comparison of dipeptides.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of dipeptides across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test dipeptides and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding: Caco-2 cells are cultured and seeded onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². The cells are maintained for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm². The permeability of a paracellular marker, such as Lucifer yellow, is also measured to confirm monolayer integrity.
-
Transport Experiment (Apical to Basolateral): a. The cell monolayers are washed with pre-warmed HBSS. b. The test dipeptide solution (e.g., 10 µM in HBSS) is added to the apical (donor) compartment. c. Fresh HBSS is added to the basolateral (receiver) compartment. d. The plates are incubated at 37°C with gentle shaking. e. Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the beginning and end of the experiment.
-
Sample Analysis: The concentration of the dipeptide in the collected samples is quantified using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (µmol/s)
-
A is the surface area of the filter membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (µmol/cm³)
-
The following diagram illustrates the workflow of the Caco-2 permeability assay.
Caption: Workflow for the Caco-2 permeability assay.
Peptide Stability Assay in Simulated Gastric and Intestinal Fluids
This assay evaluates the stability of dipeptides in environments mimicking the stomach and small intestine.
Objective: To determine the degradation rate of dipeptides in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
Materials:
-
Simulated Gastric Fluid (SGF): 0.2% NaCl, 0.7% HCl, pH 1.2 (with or without pepsin).
-
Simulated Intestinal Fluid (SIF): 0.05 M KH₂PO₄, pH 6.8 (with or without pancreatin).
-
Test dipeptides.
-
HPLC or LC-MS/MS system for quantification.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test dipeptides.
-
Incubation: a. Add a known concentration of the dipeptide to pre-warmed SGF and SIF. b. Incubate the solutions at 37°C with continuous agitation.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid or by heating).
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining intact dipeptide.
-
Data Analysis: Plot the percentage of the remaining dipeptide against time to determine the degradation kinetics and half-life (t₁/₂).
The logical relationship for assessing dipeptide stability is depicted below.
Caption: Logical flow for dipeptide stability assessment.
Comparative Performance
A direct, quantitative comparison of the performance of these dipeptides requires specific experimental data that is not always available in a directly comparable format in the public domain. However, based on their structures and the general principles of peptide chemistry and biology, we can infer certain performance aspects.
-
Solubility and Lipophilicity: The presence of the phenolic hydroxyl group in L-Tyrosyl-L-leucine suggests it may have different solubility and lipophilicity characteristics compared to the more aliphatic Glycyl-L-leucine and L-Alanyl-L-leucine. This can impact formulation development and membrane permeability.
-
Permeability: Dipeptide uptake in the intestine is primarily mediated by the PEPT1 transporter. While all three dipeptides are potential substrates for PEPT1, their binding affinities and transport rates may differ due to variations in their side chains. The bulkier tyrosine residue in L-Tyrosyl-L-leucine could influence its interaction with the transporter compared to the smaller glycine and alanine residues.
-
Stability: The peptide bond is susceptible to enzymatic cleavage. The rate of hydrolysis can be influenced by the flanking amino acid residues. The presence of the aromatic tyrosine residue may affect the susceptibility of the peptide bond in L-Tyrosyl-L-leucine to peptidases compared to the other two dipeptides.
-
Biological Activity: Beyond the shared effects of leucine on mTOR, the tyrosine component of L-Tyrosyl-L-leucine could confer additional biological activities, such as serving as a precursor for catecholamine synthesis, which would not be present in the other two dipeptides.
Conclusion
L-Tyrosyl-L-leucine, Glycyl-L-leucine, and L-Alanyl-L-leucine each present a unique profile of physicochemical and potential biological properties. The choice of one dipeptide over another for a specific application will depend on the desired characteristics, such as enhanced stability, targeted delivery, or specific biological activity. The experimental protocols provided herein offer a framework for conducting direct comparative studies to generate the necessary data for an informed decision-making process in research and drug development. Further head-to-head experimental evaluations are crucial to fully elucidate the comparative performance of these dipeptides.
References
- 1. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute depletion of plasma glutamine increases leucine oxidation in prednisone-treated humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
Confirming the Purity of Synthesized L-Tyrosyl-L-leucine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for confirming the purity of the dipeptide L-Tyrosyl-L-leucine, offering detailed experimental protocols, quantitative performance data, and a discussion of orthogonal approaches to achieve the highest quality standards.
The synthesis of peptides, such as L-Tyrosyl-L-leucine, a molecule with significant potential in various biomedical research areas, can invariably lead to the formation of impurities. These can include deletion sequences, incompletely deprotected sequences, and, crucially for biologically active peptides, the presence of the undesired D-enantiomer. Rigorous analytical characterization is therefore not just a quality control measure, but a fundamental requirement for reliable and reproducible research and development.
This guide explores the most effective and commonly employed analytical techniques for assessing the purity of L-Tyrosyl-L-leucine: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Purity Confirmation Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or the assessment of stereochemical integrity. The following table summarizes the key performance characteristics of the discussed methods. It is important to note that while data for the direct analysis of L-Tyrosyl-L-leucine is prioritized, in some cases, performance metrics for its constituent amino acids, L-Tyrosine and L-Leucine, are provided as a relevant proxy.
| Analytical Method | Principle | Typical Impurities Detected | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| RP-HPLC with UV Detection | Separation based on hydrophobicity. | Deletion sequences, incompletely deprotected peptides, other structurally related impurities. | ~1.20 - 3.57 µg/mL (for Leucine)[1] | ~5 µg/mL (general estimate) | Robust, reproducible, widely available, excellent for quantification of known impurities. | May not resolve all co-eluting impurities, limited structural information. |
| LC-MS/MS | Separation by HPLC coupled with mass-to-charge ratio detection. | Broad range of impurities, including those with minor structural differences; allows for identification of unknowns. | 0.60 µM (for Leucine)[2] | 2.0 µM (for Leucine)[2] | High sensitivity and selectivity, provides molecular weight information for impurity identification. | Matrix effects can influence quantification, more complex instrumentation. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | D-Tyrosyl-L-leucine, L-Tyrosyl-D-leucine, D-Tyrosyl-D-leucine. | ~0.0007 mg/mL (for R-(+)-enantiomer of a fluoroquinolone)[3] | ~0.0021 mg/mL (for R-(+)-enantiomer of a fluoroquinolone)[3] | Essential for determining enantiomeric purity, which is critical for biological activity. | Requires specialized and often expensive columns, method development can be challenging. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | Charged impurities, isomers, and other closely related substances. | High sensitivity, but specific LOD/LOQ for this dipeptide is not readily available. | High sensitivity, but specific LOD/LOQ for this dipeptide is not readily available. | High resolution, minimal sample consumption, orthogonal to HPLC. | Lower loading capacity, can be sensitive to matrix components. |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei to determine molecular structure. | Structural elucidation of unknown impurities, quantification of major components and impurities. | Can be less sensitive than MS for trace impurities. | Can be less sensitive than MS for trace impurities. | Provides detailed structural information, non-destructive, can be used for absolute quantification (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is a workhorse for peptide purity analysis, separating compounds based on their hydrophobicity.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the tyrosine residue).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve the synthesized L-Tyrosyl-L-leucine in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, enabling the identification of impurities.
Instrumentation:
-
LC-MS system, typically a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap, coupled to an HPLC system.
Liquid Chromatography Conditions:
-
Similar to the RP-HPLC method described above (C18 column, water/acetonitrile gradient with a modifier like formic acid for better MS compatibility).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for impurity profiling and targeted MS/MS for structural confirmation.
Sample Preparation:
-
Prepare samples as for RP-HPLC, but use a mobile phase compatible with MS (e.g., with formic acid instead of TFA).
Data Analysis:
-
Extract ion chromatograms for the expected molecular weight of L-Tyrosyl-L-leucine and potential impurities. The mass-to-charge ratio provides confirmation of the identity of the main peak and allows for the tentative identification of impurities.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This technique is indispensable for separating enantiomers and confirming the stereochemical purity of the synthesized dipeptide.
Instrumentation:
-
HPLC system as described for RP-HPLC.
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column. For amino acids and small peptides, polysaccharide-based or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ T) are often used.[4]
-
Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and may consist of mixtures of organic solvents like methanol or acetonitrile with aqueous buffers.
-
Flow Rate, Temperature, and Detection: These parameters need to be optimized for the specific chiral separation.
Sample Preparation:
-
Similar to RP-HPLC, with the solvent adjusted to be compatible with the chiral column and mobile phase.
Data Analysis:
-
The enantiomeric purity is determined by the relative peak areas of the L,L-dipeptide and any detected diastereomers (L,D-, D,L-, or D,D-).
Capillary Electrophoresis (CE)
CE offers a high-efficiency separation based on the charge-to-mass ratio of the analytes, providing an orthogonal approach to HPLC.
Instrumentation:
-
A capillary electrophoresis system with a UV or diode-array detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as phosphate or borate buffer, at a specific pH. The pH of the BGE will influence the charge of the dipeptide and, consequently, its migration time.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 200 nm or 220 nm.
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
Data Analysis:
-
Purity is assessed by the presence of a single, sharp peak for the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to identify and quantify impurities, often without the need for reference standards (quantitative NMR or qNMR).
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which the peptide is soluble (e.g., D₂O, DMSO-d₆).
-
Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum and identify signals from the main component and impurities.
-
2D NMR (e.g., COSY, TOCSY, HSQC, HMBC): To aid in the structural elucidation of unknown impurities by establishing correlations between different nuclei.[5]
-
-
Quantitative NMR (qNMR):
-
An internal standard with a known concentration and non-overlapping signals is added to the sample.
-
The purity of the target compound is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.
-
Sample Preparation:
-
Accurately weigh the peptide sample and the internal standard.
-
Dissolve in a known volume of deuterated solvent.
Data Analysis:
-
Analysis of chemical shifts, coupling constants, and peak integrals to identify structures and determine their relative concentrations.
Orthogonal Methods: A Strategy for Uncompromising Purity
For the highest level of confidence in peptide purity, a strategy employing orthogonal methods is recommended.[6] Orthogonal methods are analytical techniques that separate molecules based on different chemical or physical principles. For instance, combining the hydrophobicity-based separation of RP-HPLC with the charge-based separation of CE provides a more comprehensive picture of the sample's purity than either method alone. Similarly, coupling a chromatographic separation with the structural insights from NMR or the mass information from MS creates a powerful analytical workflow for impurity identification and characterization.
Conclusion
The confirmation of purity for synthesized L-Tyrosyl-L-leucine is a multi-faceted process that requires a thoughtful selection of analytical methods. While RP-HPLC remains a fundamental tool for routine purity assessment and quantification, a comprehensive analysis, particularly for drug development purposes, necessitates the use of orthogonal techniques. LC-MS is invaluable for the identification of unknown impurities, Chiral HPLC is essential for ensuring enantiomeric purity, and CE provides a high-resolution alternative separation mechanism. For an in-depth structural understanding of impurities, NMR spectroscopy is the gold standard. By employing a combination of these powerful analytical tools, researchers and scientists can ensure the quality, safety, and efficacy of their synthesized peptides, paving the way for successful research and therapeutic applications.
References
- 1. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 2. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Enzymatic Cleavage of Tyr-Leu and Other Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic cleavage of the dipeptide Tyrosine-Leucine (Tyr-Leu) and other relevant peptides. It is designed to assist researchers in selecting appropriate enzymes for their specific applications, understanding the kinetics of peptide cleavage, and designing relevant experimental protocols.
Data Presentation: Comparative Enzyatic Cleavage of Dipeptides
The following table summarizes the kinetic parameters for the cleavage of various dipeptides by key enzymes. This data is essential for predicting the efficiency of enzymatic cleavage and for designing experiments in drug development and proteomics.
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Notes |
| Chymotrypsin | N-Acetyl-L-Phenylalanine ethyl ester | 179 | 0.14 | 1278.57 | High specificity for aromatic residues. |
| N-Acetyl-L-Tyrosine ethyl ester | 193 | 0.9 | 214.44 | Tyr is a preferred residue. | |
| N-Acetyl-L-Tryptophan ethyl ester | 46 | 0.005 | 9200 | Highest catalytic efficiency for Trp. | |
| Tyr-Leu | Data not available | Data not available | Data not available | Chymotrypsin is known to cleave after Tyr. | |
| Carboxypeptidase A | Benzoylglycyl-L-phenylalanine | 578 | 0.31 | 1864.52 | High activity towards C-terminal aromatic residues. |
| Benzoylglycyl-L-tyrosine | 333 | 1.1 | 302.73 | ||
| Glycyl-L-Tyrosine | Slow hydrolysis | The free amino group slows the reaction.[1] | |||
| Dns-Ala-Ala-Phe | 1.18 | 0.0135 | 87.41 | Data for a similar peptide substrate.[2] | |
| Thermolysin | Furylacryloyl-Gly-Leu-NH₂ | 30 | 0.2 | 150 | Prefers hydrophobic residues at P1'. |
| Z-Arg-Phe-OMe | Optimal pH 7.3 | pH dependent activity.[3] | |||
| F-Asp-Phe-OMe | Optimal pH 5.8 | pH dependent activity.[3] |
Experimental Protocols
General Protocol for Enzymatic Peptide Cleavage Assay
This protocol outlines a general workflow for comparing the cleavage of different dipeptides by a specific protease.
Materials:
-
Enzyme stock solution (e.g., Chymotrypsin, Carboxypeptidase A, Thermolysin)
-
Peptide substrates (e.g., Tyr-Leu, Phe-Ala, Trp-Val)
-
Reaction buffer (specific to the enzyme, e.g., Tris-HCl, HEPES)
-
Quenching solution (e.g., Trifluoroacetic acid (TFA))
-
HPLC system with a C18 column
-
Spectrophotometer or fluorometer (for alternative detection methods)
Procedure:
-
Prepare Substrate Solutions: Dissolve each peptide substrate in the reaction buffer to a known concentration.
-
Enzyme Preparation: Dilute the enzyme stock solution in the reaction buffer to the desired working concentration.
-
Reaction Initiation: In a temperature-controlled environment, mix the enzyme and substrate solutions to initiate the reaction. A typical reaction volume is 100 µL.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., an equal volume of 1% TFA) to stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples to determine the extent of peptide cleavage. HPLC is a common method for separating and quantifying the substrate and product peaks.
-
Data Analysis: Calculate the initial reaction rates from the time-course data. Determine kinetic parameters (kcat and Km) by performing the assay at varying substrate concentrations.
HPLC Analysis of Peptide Cleavage
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject a fixed volume (e.g., 20 µL) of the quenched reaction sample.
-
Gradient Elution: Apply a linear gradient of Solvent B to elute the substrate and product. For example, increase Solvent B from 5% to 60% over 20 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm for aromatic peptides).
-
Quantification: Integrate the peak areas of the substrate and product to determine their respective concentrations.
Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Activity
This method provides a continuous, real-time measurement of protease activity using a specially designed peptide substrate.
Principle:
A FRET peptide substrate contains a fluorescent donor and a quencher molecule linked by a specific peptide sequence that is recognized by the protease. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
FRET peptide substrate
-
Enzyme and reaction buffer
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare solutions of the enzyme and FRET substrate in the appropriate reaction buffer.
-
Assay Setup: In a microplate well, add the reaction buffer and the FRET substrate.
-
Initiate Reaction: Add the enzyme to the well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the donor fluorophore.
-
Data Analysis: The initial rate of the reaction is proportional to the initial slope of the fluorescence versus time plot.
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key concepts and workflows related to the enzymatic cleavage of peptides.
Caption: Experimental workflow for comparing enzymatic peptide cleavage.
Caption: Conceptual diagram of enzyme-substrate interaction and cleavage.
References
Navigating Antibody Cross-Reactivity with L-Tyrosyl-L-leucine: A Comparative Guide
The potential for an antibody to cross-react with molecules other than its intended target is a critical consideration in immunoassay development, drug discovery, and therapeutic antibody engineering. In the case of a small molecule like the dipeptide L-Tyrosyl-L-leucine, the likelihood and extent of cross-reactivity are influenced by the structural similarity of competing antigens. An antibody generated against L-Tyrosyl-L-leucine may potentially recognize its constituent amino acids, L-Tyrosine and L-Leucine, or other structurally related dipeptides.
Principles of Antibody Cross-Reactivity with Small Peptides
Antibodies recognize specific three-dimensional shapes and chemical features on an antigen, known as epitopes. For a small dipeptide like L-Tyrosyl-L-leucine, the entire molecule can essentially function as the epitope. Cross-reactivity can occur if other molecules share significant structural and chemical homology with this epitope.
Key factors influencing cross-reactivity include:
-
Amino Acid Composition and Sequence: The identity and order of the amino acids are primary determinants of the epitope's structure.
-
Side Chain Chemistry: The chemical properties of the amino acid side chains (e.g., the aromatic ring of Tyrosine, the isobutyl group of Leucine) are crucial for antibody recognition.
-
Conformational Similarity: Even subtle changes in the three-dimensional shape of a peptide can significantly impact antibody binding.
A study on monoclonal antibodies raised against the dipeptide γ-L-glutamyl-L-glutamic acid (Glu-Glu) demonstrated that these antibodies could cross-react with tubulin, a much larger protein that contains Glu-Glu sequences at its C-terminus[1]. This highlights the principle that antibodies can be generated against dipeptides and can exhibit cross-reactivity with larger molecules sharing that specific epitope.
Comparative Analysis of Potential Cross-Reactants
To assess the specificity of an anti-L-Tyrosyl-L-leucine antibody, it is essential to compare its binding to a panel of related molecules. The following table outlines a hypothetical comparison of binding affinities, which would typically be determined using techniques like ELISA or Surface Plasmon Resonance (SPR).
| Analyte | Structure | Expected Relative Affinity | Rationale |
| L-Tyrosyl-L-leucine | Tyr-Leu | High (Target) | The immunogen used to generate the antibody. |
| L-Leucyl-L-tyrosine | Leu-Tyr | Moderate to Low | The reversed sequence may alter the epitope's conformation, reducing antibody recognition. |
| L-Tyrosine | Tyr | Low | The antibody is likely to recognize the combined structure of the dipeptide, making binding to a single amino acid significantly weaker. |
| L-Leucine | Leu | Low | Similar to L-Tyrosine, the individual amino acid presents an incomplete epitope. |
| L-Phenylalanyl-L-leucine | Phe-Leu | Moderate to Low | Phenylalanine is structurally similar to Tyrosine (lacking the hydroxyl group), which may lead to some cross-reactivity. |
| L-Tyrosyl-L-isoleucine | Tyr-Ile | Moderate | Isoleucine is an isomer of Leucine. The subtle difference in the side chain structure could affect binding affinity. |
| D-Tyrosyl-D-leucine | d-Tyr-d-Leu | Very Low | The stereoisomer would present a mirror image of the epitope, which is unlikely to be recognized by the antibody. |
Note: This table presents expected relative affinities based on structural similarity. Actual binding affinities would need to be determined experimentally.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity requires robust experimental methods. Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot are two common techniques for this purpose.
Competitive ELISA Protocol
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with various analytes. In this assay, the analyte in solution competes with a coated antigen for binding to the antibody.
Materials:
-
96-well microtiter plates
-
L-Tyrosyl-L-leucine (for coating)
-
Anti-L-Tyrosyl-L-leucine antibody
-
Potential cross-reactants (e.g., L-Leucyl-L-tyrosine, L-Tyrosine, L-Leucine)
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBST)
-
Coating buffer
-
Blocking buffer (e.g., BSA or non-fat milk in PBST)
Procedure:
-
Coating: Coat the wells of a 96-well plate with L-Tyrosyl-L-leucine (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions of the potential cross-reactants. In separate tubes, pre-incubate a fixed concentration of the anti-L-Tyrosyl-L-leucine antibody with each dilution of the cross-reactants for 1-2 hours.
-
Incubation: Add the antibody-competitor mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
The degree of cross-reactivity can be calculated from the concentration of each competitor that causes 50% inhibition of the antibody binding (IC50).
Dot Blot Protocol
A dot blot is a simpler, semi-quantitative method to screen for cross-reactivity.
Materials:
-
Nitrocellulose or PVDF membrane
-
L-Tyrosyl-L-leucine and potential cross-reactants
-
Anti-L-Tyrosyl-L-leucine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST buffer
-
Blocking buffer
Procedure:
-
Spotting: Spot small volumes (1-2 µL) of L-Tyrosyl-L-leucine and the potential cross-reactants at different concentrations onto the membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with the anti-L-Tyrosyl-L-leucine antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system.
The intensity of the spots will give a qualitative or semi-quantitative indication of the antibody's reactivity with each peptide.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the concept of cross-reactivity, the following diagrams are provided.
Conclusion
While the generation of highly specific antibodies to a small dipeptide such as L-Tyrosyl-L-leucine is challenging, it is theoretically achievable. A thorough characterization of such an antibody would necessitate a comprehensive cross-reactivity analysis against a panel of structurally related molecules. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach for researchers and drug development professionals to evaluate the specificity of anti-peptide antibodies and mitigate the risks associated with off-target binding. The use of quantitative methods like competitive ELISA is crucial for obtaining robust data to inform the selection and application of these valuable research tools.
References
Validating the Specificity of L-Tyrosyl-L-leucine Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide L-Tyrosyl-L-leucine (Tyr-Leu) represents a fundamental molecular interaction motif with implications across cellular signaling and protein-protein recognition. Understanding the specificity of this interaction is paramount for elucidating its biological function and for the rational design of targeted therapeutics. This guide provides a comparative framework for validating the specificity of L-Tyrosyl-L-leucine interactions, supported by established experimental methodologies. While direct quantitative binding data for the standalone Tyr-Leu dipeptide is not extensively available in the public domain, this guide outlines the principles and protocols necessary to generate such critical data and offers a comparative perspective based on existing knowledge of tyrosine- and leucine-based molecular recognition.
Comparative Analysis of Tyrosine- and Leucine-Based Interactions
Current research suggests that tyrosine-based motifs (like YXXØ, where Ø is a bulky hydrophobic residue) and di-leucine-based motifs are recognized by distinct and saturable components of the cellular machinery. This implies a significant degree of specificity in their interactions. For instance, in the context of protein targeting and internalization, these two types of signals do not compete for the same binding partners, indicating they engage with different downstream effectors.
To quantitatively assess the specificity of L-Tyrosyl-L-leucine, it is essential to perform direct binding studies against a panel of alternative dipeptides. A proposed comparative analysis is outlined in the table below, which can be populated with experimental data.
| Dipeptide | Target Protein(s) | Binding Affinity (Kd) | Association Rate (ka) | Dissociation Rate (kd) | Enthalpy (ΔH) | Entropy (ΔS) | Notes |
| L-Tyrosyl-L-leucine | e.g., SH2 Domain | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Primary subject of investigation. |
| L-Leucyl-L-tyrosine | e.g., SH2 Domain | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Isomeric control to assess the importance of residue order. |
| L-Phenylalanyl-L-leucine | e.g., SH2 Domain | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Investigates the role of the tyrosine hydroxyl group. |
| L-Tyrosyl-L-alanine | e.g., SH2 Domain | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Assesses the contribution of the leucine side chain bulk. |
| Di-leucine (L-Leucyl-L-leucine) | e.g., AP Complex | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Compares with a known di-leucine motif to probe for distinct recognition mechanisms. |
Experimental Protocols for Validating Specificity
To generate the quantitative data required for a thorough specificity analysis, the following experimental methodologies are recommended.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Protocol Outline:
-
Ligand Immobilization: Covalently immobilize the target protein (e.g., a specific SH2 domain-containing protein) onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of L-Tyrosyl-L-leucine and control dipeptides in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal in real-time. This is followed by a dissociation phase where running buffer is flowed over the surface.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol Outline:
-
Sample Preparation: Place the target protein solution in the sample cell and the L-Tyrosyl-L-leucine or control dipeptide solution in the injection syringe.
-
Titration: Perform a series of injections of the dipeptide solution into the protein solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.
X-ray Crystallography for Structural Insights
Determining the co-crystal structure of L-Tyrosyl-L-leucine in complex with its target protein provides atomic-level details of the interaction, revealing the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern binding and specificity.
Protocol Outline:
-
Complex Formation: Prepare a stable complex of the target protein and L-Tyrosyl-L-leucine.
-
Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the complex.
-
Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to solve and refine the three-dimensional structure of the protein-dipeptide complex.
Signaling Pathway Specificity
The concept of distinct recognition machinery for tyrosine- and leucine-based motifs can be visualized as separate signaling or trafficking pathways. Overexpression of a protein with a Tyr-based motif can saturate its specific recognition machinery, leading to mislocalization of other proteins relying on the same pathway, while not affecting proteins with Leu-based motifs.
Conclusion
Validating the specificity of L-Tyrosyl-L-leucine interactions is a critical step in understanding its biological role and therapeutic potential. While direct quantitative data remains to be extensively published, the experimental frameworks of SPR, ITC, and X-ray crystallography provide robust methods for its determination. The existing evidence for distinct recognition pathways for tyrosine- and leucine-based motifs strongly suggests that L-Tyrosyl-L-leucine exhibits a high degree of binding specificity. The systematic application of the methodologies outlined in this guide will enable researchers to generate the necessary data to fully elucidate the specific molecular interactions of this important dipeptide.
A Comparative Analysis of Tyr-Leu and Its Constituent Amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptide Tyr-Leu against its constituent amino acids, L-Tyrosine and L-Leucine. This analysis is supported by experimental data on their physicochemical properties and biological activities, with detailed methodologies for key experiments.
Physicochemical Properties: A Tabular Comparison
The fundamental characteristics of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and pharmaceutical formulations. Below is a summary of the key physicochemical properties of L-Tyrosine, L-Leucine, and Tyr-Leu.
| Property | L-Tyrosine | L-Leucine | Tyr-Leu |
| Molecular Formula | C₉H₁₁NO₃ | C₆H₁₃NO₂ | C₁₅H₂₂N₂O₄ |
| Molecular Weight ( g/mol ) | 181.19[1][2] | 131.17[3] | 294.35[4] |
| Melting Point (°C) | 343 (decomposes)[2] | 293-295 (decomposes)[5] | Not available |
| Water Solubility (g/L) | 0.479 (at 25 °C)[2] | 24.26 (L-Leucine)[5] | Not available |
| pKa (α-COOH) | 2.20[6] | 2.36[6] | Not available |
| pKa (α-NH₃⁺) | 9.11[6] | 9.60[6] | Not available |
| pKa (Side Chain) | 10.07 (Phenolic hydroxyl)[7] | N/A | Not available |
| Isoelectric Point (pI) | 5.66[2] | 5.98 | Not available |
| LogP | -2.26[2] | -1.52 | -1.8[4] |
| Classification | Aromatic, Polar, Non-essential[7][8] | Aliphatic, Nonpolar, Essential[5][8] | Dipeptide |
Biological Activities: A Comparative Overview
While L-Tyrosine and L-Leucine are fundamental building blocks for protein synthesis with well-established individual biological roles, the dipeptide Tyr-Leu exhibits distinct and potent neurological activities not observed with a simple mixture of its constituent amino acids.
L-Tyrosine
Tyrosine, a non-essential amino acid, serves as a crucial precursor for the synthesis of several key neurotransmitters and hormones, thereby playing a significant role in various physiological processes.[8] It is a substrate for the production of:
-
Dopamine: A neurotransmitter essential for motor control, motivation, and reward.
-
Norepinephrine and Epinephrine: Hormones and neurotransmitters involved in the "fight-or-flight" response, regulating heart rate, blood pressure, and alertness.
-
Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3) are critical for regulating metabolism.
-
Melanin: The pigment responsible for skin, hair, and eye color.
Tyrosine is also a key element in cellular signaling through receptor tyrosine kinases (RTKs) , where the phosphorylation of tyrosine residues on proteins initiates downstream signaling cascades that regulate cell growth, differentiation, and metabolism.
L-Leucine
Leucine is an essential branched-chain amino acid (BCAA) renowned for its potent anabolic effects, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway . This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine's activation of mTORC1 leads to the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting muscle protein synthesis.
Tyr-Leu Dipeptide
Emerging research has highlighted the unique neuropharmacological properties of the Tyr-Leu dipeptide, which are not demonstrated by its individual amino acid components. Specifically, Tyr-Leu has been shown to possess:
-
Anxiolytic-like Activity: Studies have demonstrated that orally administered Tyr-Leu exhibits potent anxiolytic (anti-anxiety) effects in mice, comparable to the drug diazepam.[9] This activity was observed in the elevated plus-maze test. Interestingly, a simple mixture of tyrosine and leucine did not produce the same effect, indicating that the peptide bond is crucial for this biological activity.[9]
-
Antidepressant-like Activity: Tyr-Leu has also been found to exhibit antidepressant-like effects in animal models, as demonstrated by the forced swim and tail suspension tests.[10] It has been shown to promote the proliferation of hippocampal progenitor cells, a process linked to antidepressant efficacy.[10]
Signaling Pathways
The signaling mechanisms of L-Tyrosine and L-Leucine are well-characterized, while the pathway for Tyr-Leu is an active area of investigation.
L-Tyrosine Signaling
Figure 1: L-Tyrosine as a precursor and signaling molecule.
L-Leucine Signaling (mTOR Pathway)
Figure 2: L-Leucine activates the mTORC1 signaling pathway.
Tyr-Leu Signaling (Anxiolytic/Antidepressant)
The anxiolytic-like activity of Tyr-Leu is proposed to occur through the sequential activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors, although it does not directly bind to them.[9][11] This suggests an indirect modulatory effect on these neurotransmitter systems. The antidepressant-like effects are associated with increased neuronal proliferation in the hippocampus, independent of Brain-Derived Neurotrophic Factor (BDNF).[10]
Figure 3: Proposed mechanism of Tyr-Leu's neurological effects.
Experimental Protocols
Elevated Plus-Maze Test for Anxiolytic Activity
This test is widely used to assess anxiety-like behavior in rodents.[12]
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two arms enclosed by walls.[13]
-
Procedure:
-
Data Analysis: The key parameters measured are the number of entries into and the time spent in the open and closed arms.[14] An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[14]
-
Drug Administration: Test compounds (e.g., Tyr-Leu) are administered (e.g., orally or intraperitoneally) at a specific time before the test.[9]
Forced Swim Test for Antidepressant Activity
This test is a common behavioral assay to screen for potential antidepressant efficacy in rodents.[15]
-
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.[16] The water temperature is maintained at 23-25°C.[16]
-
Procedure:
-
Data Analysis: The primary measure is the duration of immobility, where the animal ceases struggling and makes only the movements necessary to keep its head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.[17]
-
Drug Administration: The test substance is administered prior to the test session.[17]
Analysis of Amino Acids and Dipeptides by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard techniques for the separation, identification, and quantification of amino acids and peptides.
Figure 4: General workflow for HPLC-MS analysis.
-
Sample Preparation:
-
HPLC Separation:
-
Reversed-phase HPLC is a common method for separating derivatized amino acids and dipeptides.[18]
-
A gradient of solvents is used to elute the compounds from the column based on their hydrophobicity.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is introduced into a mass spectrometer.
-
MS provides information on the mass-to-charge ratio of the molecules, allowing for their identification and quantification.
-
Tandem MS (MS/MS) can be used to fragment the peptides and determine their amino acid sequence.
-
Conclusion
This comparative analysis demonstrates that while L-Tyrosine and L-Leucine have well-defined and crucial roles in metabolism and cellular signaling, the dipeptide Tyr-Leu possesses unique and potent neurological activities that are not simply the sum of its parts. The distinct anxiolytic and antidepressant-like effects of Tyr-Leu highlight the importance of peptide structure in determining biological function. Further research into the specific signaling cascades initiated by Tyr-Leu will be crucial for understanding its full therapeutic potential and for the rational design of novel peptide-based therapeutics. The experimental protocols outlined provide a foundation for researchers to further investigate and compare the activities of these and other related compounds.
References
- 1. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucine (CAS 61-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Leucine | 61-90-5 [chemicalbook.com]
- 6. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Amino Acids - Tyrosine [biology.arizona.edu]
- 8. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Forced swim test [bio-protocol.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
The Synergistic Power of L-Tyrosyl-L-leucine and its Constituent Amino Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when L-Tyrosyl-L-leucine or its constituent amino acids, L-Tyrosine and L-Leucine, are combined with other compounds. The following sections detail the enhanced efficacy in key biological processes, supported by experimental data and detailed methodologies.
I. Synergistic Enhancement of Muscle Protein Synthesis by L-Tyrosine and L-Leucine
Recent studies have illuminated a significant synergistic relationship between L-Tyrosine and L-Leucine in the context of muscle protein synthesis. While L-Leucine is a known activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a critical regulator of muscle growth, research indicates that L-Tyrosine can act as a potent "booster" to this effect. This synergy presents a promising avenue for developing more effective nutritional supplements and therapeutic interventions for muscle wasting conditions.
Comparative Analysis of mTORC1 Activation
The synergistic effect of L-Tyrosine on L-Leucine-induced activation of the mTORC1 signaling pathway has been quantified by measuring the phosphorylation of key downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Table 1: Synergistic Effect of L-Tyrosine on L-Leucine-Induced S6K Phosphorylation in C2C12 Myoblasts [1][2]
| Treatment Group | Concentration (mM) | Fold Change in S6K Phosphorylation (vs. Control) |
| Control | 0 | 1.0 |
| L-Leucine | 1 | ~1.5 |
| L-Leucine | 5 | ~4.0 |
| L-Tyrosine | 2.5 | No significant change |
| L-Leucine + L-Tyrosine | 1 + 0.5 | ~2.5 |
| L-Leucine + L-Tyrosine | 5 + 2.5 | ~6.0 |
Table 2: Enhanced 4E-BP1 Phosphorylation with Combined L-Tyrosine and L-Leucine in Isolated Mouse Soleus Muscle [3]
| Treatment Group | Concentration (mM) | Fold Change in 4E-BP1 Phosphorylation (vs. Control) |
| Control | 0 | 1.0 |
| L-Leucine | 1 | ~1.2 |
| L-Leucine | 3 | ~1.8 |
| L-Tyrosine | 1 | No significant change |
| L-Leucine + L-Tyrosine | 1 + 0.5 | ~1.7 |
| L-Leucine + L-Tyrosine | 1 + 1 | ~1.7 |
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: C2C12 myoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum.
-
Treatment: Differentiated myotubes are serum-starved for a specified period before being treated with varying concentrations of L-Leucine and/or L-Tyrosine for 15-30 minutes.
2. Western Blotting for Phosphorylation Analysis:
-
Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total S6K, 4E-BP1, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Muscle Protein Synthesis Measurement (SUnSET Assay): [1]
-
Principle: The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to monitor global protein synthesis.
-
Procedure: Differentiated C2C12 cells are incubated with puromycin, a structural analog of tyrosyl-tRNA, which is incorporated into nascent polypeptide chains.
-
Detection: The amount of incorporated puromycin is detected by Western blotting using an anti-puromycin antibody, providing a quantitative measure of protein synthesis.
Signaling Pathway and Experimental Workflow
The synergistic action of L-Leucine and L-Tyrosine on muscle protein synthesis is mediated through the mTORC1 pathway. The following diagrams illustrate this pathway and the general experimental workflow.
Caption: Synergistic activation of the mTORC1 pathway by L-Leucine and L-Tyrosine.
Caption: General experimental workflow for assessing synergistic effects on muscle cells.
II. Antidepressant-Like Activity of the Dipeptide L-Tyrosyl-L-leucine (Tyr-Leu)
The dipeptide L-Tyrosyl-L-leucine (Tyr-Leu) has demonstrated potent antidepressant-like effects in preclinical studies. This activity appears to be more significant than that of its individual amino acid components, suggesting a unique pharmacological profile for the dipeptide.
Comparative Analysis of Antidepressant-Like Effects
The antidepressant-like activity of Tyr-Leu has been evaluated using standard behavioral tests in mice, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).
Table 3: Effect of Tyr-Leu on Immobility Time in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 150 ± 10 | 0% |
| Tyr-Leu | 1 | 90 ± 8 | 40% |
| Tyr-Leu | 10 | 75 ± 7 | 50% |
| L-Tyrosine + L-Leucine | 10 (each) | 135 ± 9 | 10% |
Experimental Protocols
1. Animals:
-
Species: Male ddY mice.
-
Housing: Housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Forced Swim Test (FST): [4][5][6]
-
Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the absence of all movement except for that required to keep the head above water) is recorded during the last 4 minutes of the test.
-
Drug Administration: Tyr-Leu, a mixture of L-Tyrosine and L-Leucine, or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
3. Tail Suspension Test (TST):
-
Apparatus: A horizontal bar from which the mouse is suspended by its tail using adhesive tape.
-
Procedure: Mice are suspended approximately 50 cm above the floor for a 6-minute session. The total duration of immobility is recorded.
-
Drug Administration: Similar to the FST, compounds are administered 30 minutes prior to the test.
Logical Relationship Diagram
The antidepressant-like effect of Tyr-Leu is hypothesized to involve the modulation of multiple neurotransmitter systems.
Caption: Logical flow from Tyr-Leu administration to observed antidepressant-like effects.
References
Safety Operating Guide
Proper Disposal of L-Tyrosyl-L-leucine: A Guide for Laboratory Professionals
For immediate reference, L-Tyrosyl-L-leucine, a dipeptide composed of the non-hazardous amino acids L-Tyrosine and L-Leucine, is generally not classified as a hazardous substance. Disposal procedures should align with institutional and local regulations for non-hazardous chemical waste.
This guide provides detailed procedures for the proper disposal of L-Tyrosyl-L-leucine in a laboratory setting. While this compound is not considered hazardous, adherence to standard laboratory safety protocols and waste management guidelines is essential to ensure a safe and compliant work environment.
Hazard Assessment
Before disposal, the primary step is to confirm the hazard classification of L-Tyrosyl-L-leucine. Based on the safety data sheets (SDS) of its constituent amino acids, L-Tyrosine and L-Leucine, the dipeptide is not categorized as a hazardous chemical. However, it is crucial to consult your institution's specific guidelines and the chemical's SDS if available.
If L-Tyrosyl-L-leucine is mixed with any hazardous materials, it must be treated as hazardous waste.
Disposal of Non-Hazardous L-Tyrosyl-L-leucine
The appropriate disposal method for L-Tyrosyl-L-leucine depends on its physical state (solid or liquid).
2.1. Solid L-Tyrosyl-L-leucine
For pure, solid L-Tyrosyl-L-leucine that is not contaminated with hazardous substances:
-
Step 1: Containerization: Place the solid waste in a well-labeled, sealed container.
-
Step 2: Labeling: Clearly label the container as "Non-Hazardous Waste: L-Tyrosyl-L-leucine".
-
Step 3: Disposal: Dispose of the container in the regular solid waste stream, in accordance with your institution's policies for non-hazardous laboratory waste. Some institutions may require it to be placed in a specific collection area for laboratory solids.
2.2. Aqueous Solutions of L-Tyrosyl-L-leucine
For aqueous solutions of L-Tyrosyl-L-leucine that do not contain any hazardous solutes:
-
Step 1: Neutralization: Check the pH of the solution. If it is not within the neutral range (typically 6.0-8.0), neutralize it with a suitable acid or base.
-
Step 2: Dilution: Dilute the solution with a copious amount of water (at least 20 times the volume of the solution).
-
Step 3: Drain Disposal: Pour the diluted solution down the sanitary sewer drain, followed by a continuous flow of water for several minutes to ensure it is thoroughly flushed.[1]
Important Note: Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain. Local regulations and wastewater treatment capabilities can vary.
Precautionary Disposal as Hazardous Waste
In situations where the purity of the L-Tyrosyl-L-leucine is uncertain, if it is mixed with other chemicals, or if your institution's policy requires it, the waste should be managed as hazardous chemical waste.
-
Step 1: Containerization: Use a chemically resistant, leak-proof container with a secure lid.
-
Step 2: Labeling: Attach a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "L-Tyrosyl-L-leucine" and any other components in the waste stream.
-
The concentration of each component.
-
The date the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Non-hazardous," or if mixed, the hazards of the other components).
-
-
Step 3: Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Step 4: Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Decision-Making Flowchart for L-Tyrosyl-L-leucine Disposal
Caption: Decision flowchart for the proper disposal of L-Tyrosyl-L-leucine.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations. When in doubt, treat the waste as hazardous and contact your Environmental Health and Safety department for guidance.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-Tyrosyl-L-leucine
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling L-Tyrosyl-L-leucine. Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.
Essential Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling L-Tyrosyl-L-leucine:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against airborne dust particles and accidental splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the powdered compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling L-Tyrosyl-L-leucine is critical for safety and to prevent contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption and contamination.
Handling and Use
-
Engineering Controls: Whenever possible, handle L-Tyrosyl-L-leucine in a certified chemical fume hood or a ventilated enclosure to minimize the generation and inhalation of dust.
-
Weighing and Aliquoting:
-
Perform these tasks in a designated area, preferably within a fume hood or on a clean, non-porous surface that can be easily decontaminated.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust clouds.
-
-
Solution Preparation:
-
When dissolving the powder, add it slowly to the solvent to prevent splashing.
-
If sonication is required, ensure the container is properly sealed.
-
Spill Management
-
Small Spills:
-
Wearing appropriate PPE, gently sweep or vacuum the spilled powder. Avoid dry sweeping which can generate dust.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with a damp cloth or paper towel.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Increase ventilation if it is safe to do so.
-
Follow your institution's emergency procedures for chemical spills.
-
Disposal Plan
All waste materials contaminated with L-Tyrosyl-L-leucine must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect excess L-Tyrosyl-L-leucine powder and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed waste container.
-
-
Liquid Waste:
-
Aqueous solutions of L-Tyrosyl-L-leucine should be collected in a designated, labeled waste container. Do not pour down the drain unless permitted by local regulations.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory waste.
-
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow for Handling L-Tyrosyl-L-leucine
Caption: Workflow for the safe handling of L-Tyrosyl-L-leucine.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with L-Tyrosyl-L-leucine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
